Ornidazole-13C2,15N2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C7H10ClN3O3 |
|---|---|
Poids moléculaire |
223.60 g/mol |
Nom IUPAC |
1-chloro-3-(2-(113C)methyl-5-nitro(213C,1,3-15N2)imidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/i1+1,5+1,9+1,10+1 |
Clé InChI |
IPWKIXLWTCNBKN-MTFFBFBTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Ornidazole-13C2,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ornidazole-13C2,15N2, an isotopically labeled version of the antimicrobial agent Ornidazole. This labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis of this compound
The synthesis of this compound follows the established route for unlabeled Ornidazole, utilizing an isotopically labeled precursor, 2-methyl-5-nitroimidazole-13C2,15N2. The core reaction involves the alkylation of the labeled nitroimidazole with epichlorohydrin (B41342).
Proposed Synthetic Pathway
The synthesis is a two-step process starting from a labeled 2-methylimidazole (B133640) precursor, which is first nitrated and then alkylated.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of unlabeled Ornidazole. Researchers should exercise appropriate safety precautions when handling all chemicals.
Materials:
-
2-Methyl-5-nitroimidazole-13C2,15N2
-
Epichlorohydrin
-
Ethyl acetate
-
Catalyst (e.g., a suitable Lewis acid or phase transfer catalyst)
-
1 M Hydrochloric acid
-
1.25 M Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Reaction Setup: In a reaction flask, combine 2-methyl-5-nitroimidazole-13C2,15N2, ethyl acetate, and the catalyst. Stir the mixture until homogenous.
-
Addition of Epichlorohydrin: Slowly add epichlorohydrin to the reaction mixture. Maintain the reaction temperature between 25-30°C.
-
Reaction: Stir the mixture for approximately 6 hours at 25-30°C.
-
Work-up:
-
Add water to the reaction mixture and adjust the pH to approximately 4.0 with 1 M hydrochloric acid.
-
Separate the organic and aqueous phases.
-
Adjust the pH of the aqueous phase to approximately 8.0 with 1.25 M sodium hydroxide solution to precipitate the product.
-
Wash the organic phase with water, separate the layers, and dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried organic phase and concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol.
-
Dry the purified this compound product.
-
Quantitative Data for Synthesis
The following table summarizes the expected quantitative data based on the synthesis of unlabeled Ornidazole.
| Parameter | Value |
| Yield | 85-90% |
| Purity (HPLC) | >99.5% |
| Molecular Formula | C₅¹³C₂H₁₀ClN¹⁵N₂O₃ |
| Molecular Weight | ~223.63 g/mol |
Characterization of this compound
A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Characterization workflow for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to elucidate its fragmentation pattern. The presence of the isotopic labels will result in a predictable mass shift compared to the unlabeled compound.
Experimental Protocol (LC-MS/MS):
-
Chromatography: Separation is typically achieved on a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple reaction monitoring (MRM) can be used for sensitive and specific detection.
Expected Quantitative Data:
| Parameter | Expected Value |
| [M+H]⁺ of Unlabeled Ornidazole | m/z 220.05 |
| [M+H]⁺ of this compound | m/z 224.05 (approximate) |
| Key Fragment Ions | Shifts corresponding to the labeled imidazole (B134444) ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise location of the isotopic labels and for overall structural verification. Both ¹H and ¹³C NMR spectra are acquired.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: ¹H NMR, ¹³C NMR, and potentially ¹⁵N NMR.
Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:
The chemical shifts for the labeled compound are expected to be very similar to those of unlabeled Ornidazole. The ¹³C signals for the labeled carbon atoms in the imidazole ring will exhibit coupling to ¹⁵N.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-4' | ~7.9-8.1 | s | Imidazole ring proton |
| -CH(OH)- | ~5.0-5.2 | t | Hydroxypropyl chain |
| -CH₂-N | ~4.2-4.4 | m | Hydroxypropyl chain attached to imidazole |
| -CH₂-Cl | ~3.6-3.8 | m | Hydroxypropyl chain |
| -CH₃ | ~2.4-2.5 | s | Methyl group on imidazole ring |
| -OH | ~5.4-5.6 | d | Hydroxyl proton |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| C-5' | ~151-153 | Nitro-substituted imidazole carbon (labeled) |
| C-2' | ~145-147 | Methyl-substituted imidazole carbon (labeled) |
| C-4' | ~133-135 | Imidazole ring carbon |
| -CH(OH)- | ~68-70 | Hydroxypropyl chain |
| -CH₂-N | ~48-50 | Hydroxypropyl chain attached to imidazole |
| -CH₂-Cl | ~46-48 | Hydroxypropyl chain |
| -CH₃ | ~13-15 | Methyl group on imidazole ring |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the synthesized this compound.
Experimental Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the λmax of Ornidazole (around 310-320 nm).
Expected Quantitative Data:
| Parameter | Expected Value |
| Purity | >99.5% |
| Retention Time | Similar to unlabeled Ornidazole under identical conditions |
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected data will be invaluable for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
A Technical Guide to Ornidazole-13C2,15N2 as a Tracer in Mechanistic and Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Ornidazole-13C2,15N2, a stable isotope-labeled (SIL) derivative of the antimicrobial agent Ornidazole (B1677491), as a tracer for detailed mechanistic and metabolic investigations. By incorporating the heavy isotopes ¹³C and ¹⁵N, researchers can precisely track the fate of Ornidazole in complex biological systems, offering unparalleled insights into its mechanism of action, metabolic pathways, and pharmacokinetic profile.
Core Mechanism of Action of Ornidazole
Ornidazole is a synthetic 5-nitroimidazole derivative primarily used to treat infections caused by anaerobic bacteria and protozoa.[1][2] Its mechanism of action is initiated through a multi-step process that is highly specific to the anaerobic environment of these microorganisms.[1]
-
Prodrug Activation: Ornidazole is a prodrug that remains inactive until it enters the target anaerobic cell.[1]
-
Reductive Activation: Inside the microorganism, the nitro group (NO₂) of Ornidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin, which are abundant in anaerobes.[2] This reduction is a critical activation step.[1]
-
Generation of Cytotoxic Intermediates: The reduction process generates reactive nitroso free radicals and other cytotoxic intermediates.[2]
-
DNA Damage and Cell Death: These highly reactive species interact with the microbial DNA, causing strand breakage, destabilization of the helical structure, and inhibition of protein synthesis.[1][3] This extensive damage to essential cellular processes ultimately leads to microbial cell death.[1][4]
The specificity of Ornidazole for anaerobic organisms is due to the presence of the necessary reductive pathways, which are largely absent in aerobic cells.[1]
Figure 1: Ornidazole's reductive activation pathway in anaerobic microorganisms.
The Role of Stable Isotope Labeling with this compound
Stable isotope labeling is a powerful technique that replaces atoms in a molecule with their non-radioactive (stable) heavy isotopes, such as replacing ¹²C with ¹³C and ¹⁴N with ¹⁵N.[5] This substitution creates a molecule, this compound, that is chemically identical to the parent drug but has a distinct, higher molecular weight.[6][7] This mass difference is the key to its utility as a tracer.[8]
When this compound is introduced into a biological system, it can be unequivocally distinguished from the naturally abundant (endogenous) Ornidazole and its metabolites by mass spectrometry (MS).[9][10] This allows researchers to:
-
Trace Metabolic Fate: Unambiguously track the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.[10][11]
-
Elucidate Pathways: Identify and confirm metabolic pathways without the interference of background from endogenous molecules.[11]
-
Quantify Flux: Determine the rate of metabolic reactions (metabolic flux) by measuring the rate of incorporation of the stable isotopes into downstream metabolites.[8]
-
Enhance Safety: Conduct human ADME studies with a safe, non-radioactive tracer.[5]
The dual labeling with two ¹³C atoms and two ¹⁵N atoms provides a significant mass shift, making detection by high-resolution mass spectrometry highly sensitive and specific.[10]
Metabolism of Ornidazole
Ornidazole is extensively metabolized in the liver before being primarily excreted in the urine.[12][13] Less than 4% of the drug is excreted unchanged.[14] The major metabolic pathways include oxidation, hydrolysis, and conjugation.[12][15]
Studies have identified several key metabolites, often designated as M1, M2, M4, etc.[13][14]
-
M1 (Hydroxylation): 1-chloro-3-(2-hydroxymethyl-5-nitro-1-imidazolyl)-2-propanol, formed via an oxidative pathway.[12][14]
-
M4 (Hydrolysis): 3-(2-methyl-5-nitro-1-imidazolyl)-1,2-propanediol.[12][14]
-
Glucuronidation: Stereoselective glucuronidation is a principal metabolic pathway in humans.[15]
The use of this compound allows for the precise tracking of the labeled core structure through these transformations, confirming the origin of each detected metabolite.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Ornidazole. Data is sourced from studies on the unlabeled compound but is directly applicable to tracer studies using this compound for pharmacokinetic modeling.
Table 1: Physicochemical and Pharmacokinetic Properties of Ornidazole
| Parameter | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 219.63 g/mol | [16] |
| Molecular Formula | C₇H₁₀ClN₃O₃ | [16] |
| Bioavailability (Oral) | ~90% | [12] |
| Time to Peak Plasma (Tₘₐₓ) | 2 - 4 hours | [17][18] |
| Elimination Half-Life (t½) | 11 - 14 hours | [2][12][17] |
| Plasma Protein Binding | ~13% | [12][17] |
| Apparent Volume of Distribution (Vd) | 0.87 - 0.9 L/kg | [13][19] |
| Total Plasma Clearance | ~47 ml/min | [16][19] |
| Excretion | ~85% within 5 days (63% urine, 22% feces) |[12][18] |
Table 2: In Vitro Susceptibility of Anaerobic Bacteria to Ornidazole
| Bacterial Group | MIC Range (µg/mL) | Susceptibility | Reference(s) |
|---|---|---|---|
| Bacteroides fragilis group | ≤ 4.0 | Highly Susceptible | [20][21] |
| Clostridium spp. | ≤ 4.0 | Highly Susceptible | [21] |
| Anaerobic Cocci | ≤ 4.0 (for ~70% of isolates) | Generally Susceptible | [21] |
| Propionibacterium acnes | > 6.3 | Resistant | [22][23] |
| Actinomyces spp. | Resistant | Resistant | [21] |
(MIC: Minimum Inhibitory Concentration)
Experimental Protocols
A. Protocol for In Vitro Metabolic Profiling using this compound
This protocol outlines a general procedure for identifying metabolites using human liver microsomes (HLMs).
-
Incubation:
-
Prepare an incubation mixture in a microcentrifuge tube containing:
-
100 mM phosphate (B84403) buffer (pH 7.4)
-
1 mg/mL Human Liver Microsomes (HLMs)
-
1 µM this compound (from a stock solution in methanol (B129727) or DMSO)
-
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C in a shaking water bath for 60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile. This also serves to precipitate the microsomal proteins.
-
-
Sample Preparation:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Analyze the sample using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Metabolite identification is achieved by searching for the characteristic mass shift of the this compound isotopic signature in potential biotransformation products (e.g., +16 Da for hydroxylation).
-
B. Protocol for Anaerobic Susceptibility Testing (Agar Dilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of Ornidazole.[24]
-
Media Preparation:
-
Prepare a suitable agar (B569324) medium such as Brucella agar or Wilkins-Chalgren agar, supplemented with hemin, vitamin K1, and laked sheep blood.
-
Autoclave the medium and cool to 50°C.
-
-
Drug Dilution Series:
-
Prepare serial twofold dilutions of Ornidazole in sterile water or another appropriate solvent.
-
Add the Ornidazole dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 µg/mL).
-
Pour the agar into petri dishes and allow them to solidify. Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Grow the anaerobic bacterial strains to be tested on agar plates in an anaerobic environment for 24-48 hours.
-
Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) to match a 0.5 McFarland turbidity standard.
-
-
Inoculation:
-
Using a multipoint inoculator, apply a standardized number of bacterial cells (typically 10⁵ CFU per spot) onto the surface of the agar plates.
-
-
Incubation:
-
Incubate the plates in an anaerobic chamber or jar at 37°C for 48 hours.
-
-
Result Interpretation:
-
The MIC is defined as the lowest concentration of Ornidazole that completely inhibits visible growth on the agar.[24]
-
Figure 2: General workflow for an in vivo ADME study using this compound.
Conclusion
This compound is an invaluable tool for modern drug development and metabolic research.[10] Its use as a tracer, combined with the analytical power of high-resolution mass spectrometry, enables a precise and quantitative understanding of the drug's journey through a biological system.[8][9] This approach provides definitive data on metabolic pathways, clarifies mechanisms of action, and establishes detailed pharmacokinetic profiles, ultimately supporting the safer and more effective use of this important antimicrobial agent.
References
- 1. What is the mechanism of Ornidazole? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Ornidazole:Uses,Mechanism,Dosage,Side effects_Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. metsol.com [metsol.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. This compound | C7H10ClN3O3 | CID 164517231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic studies of ornidazole in the rat, in the dog and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. mims.com [mims.com]
- 18. karger.com [karger.com]
- 19. Pharmacokinetics and tissue penetration of a single dose of ornidazole (1,000 milligrams intravenously) for antibiotic prophylaxis in colorectal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro susceptibility of anaerobic bacteria to nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity and Stability of Ornidazole-13C2,15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Ornidazole-13C2,15N2, a crucial stable isotope-labeled internal standard for bioanalytical and pharmacokinetic studies. This document details the analytical methodologies for assessing its purity and stability, outlines potential degradation pathways based on studies of its unlabeled counterpart, and provides generalized experimental protocols.
Introduction to this compound
Ornidazole is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties. Its mechanism of action involves the reduction of its nitro group within anaerobic organisms, leading to the formation of reactive intermediates that damage microbial DNA. This compound is the stable isotope-labeled analogue of Ornidazole, incorporating two Carbon-13 atoms and two Nitrogen-15 atoms. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it is chemically identical to the unlabeled drug but distinguishable by its mass-to-charge ratio (m/z).
Chemical Structure:
-
Ornidazole: 1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol
-
This compound: 1-chloro-3-(2-[13C]methyl-5-nitro-1H-[1,3-15N2]imidazol-1-yl)-[2-13C]propan-2-ol
Isotopic Purity Assessment
The isotopic purity of this compound is a critical parameter to ensure the accuracy of quantitative bioanalytical methods. High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of the labeled compound.
Quantitative Data on Isotopic Purity
While specific batch-to-batch isotopic enrichment can vary, commercially available this compound reference standards are typically synthesized to have high isotopic purity. The expected isotopic enrichment is generally greater than 98%. The table below summarizes the theoretical mass shifts due to isotopic labeling.
| Compound | Molecular Formula | Monoisotopic Mass (Da) |
| Ornidazole | C₇H₁₀ClN₃O₃ | 219.0411 |
| This compound | ¹³C₂C₅H₁₀ClN¹⁵N₂O₃ | 223.0479 |
Note: This data is theoretical and should be confirmed by analysis of the specific batch of the reference standard.
Experimental Protocol for Isotopic Purity Determination by HRMS
This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
2. LC-HRMS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Orbitrap or TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Resolution: ≥ 60,000 FWHM.
-
Scan Range: m/z 100-300.
-
Data Acquisition: Full scan mode.
-
3. Data Analysis:
-
Extract the ion chromatograms for the unlabeled Ornidazole (m/z 220.0489 for [M+H]⁺) and the labeled this compound (m/z 224.0557 for [M+H]⁺).
-
Obtain the mass spectrum for the this compound peak.
-
Calculate the isotopic purity by determining the relative abundance of the ion corresponding to this compound compared to the sum of abundances of all isotopic variants.
Caption: Workflow for Isotopic Purity Assessment.
Stability of this compound
The stability of a labeled internal standard is paramount for reliable bioanalysis. While a safety data sheet for this compound indicates it is chemically stable under recommended storage conditions (room temperature), forced degradation studies on unlabeled Ornidazole provide insights into its potential degradation pathways.
Summary of Forced Degradation Studies (on Unlabeled Ornidazole)
Forced degradation studies are conducted under harsh conditions to accelerate the degradation process and identify potential degradation products. These studies are typically performed according to ICH guidelines.
| Stress Condition | Reagents and Conditions | Observed Degradation |
| Acid Hydrolysis | 0.1 M HCl, reflux for 4 hours | Stable |
| Alkali Hydrolysis | 0.1 M NaOH, reflux for 4 hours | Significant degradation |
| Oxidative Degradation | 30% H₂O₂, room temperature for 24 hours | Significant degradation |
| Thermal Degradation | 80°C for 24 hours | Stable |
| Photolytic Degradation | Exposure to UV light for 4 hours | Significant degradation |
Note: These results are for unlabeled Ornidazole and are intended to provide guidance on the potential stability of the labeled compound.
Recommended Storage Conditions
Based on the available information, this compound should be stored at room temperature, protected from light and strong alkaline and oxidizing agents.
Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.
1. Forced Degradation Sample Preparation:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in various stress media as outlined in the table above.
-
After exposure for the specified duration, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
2. HPLC Method:
-
Column: Symmetry shield RP18, 250 x 4.6 mm, 5µm.
-
Mobile Phase: Phosphate buffer: methanol (B129727) (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 318 nm.
-
Column Temperature: 25°C.
3. Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
Caption: Ornidazole Degradation Pathways.
Synthesis and Purification of this compound
A detailed, proprietary synthesis protocol for this compound is not publicly available. However, a general synthetic route can be inferred from the literature on the synthesis of labeled 5-nitroimidazoles. The synthesis would involve the use of 13C- and 15N-labeled starting materials.
Generalized Synthetic Pathway
The synthesis of Ornidazole involves the reaction of 2-methyl-5-nitroimidazole (B138375) with epichlorohydrin. For the labeled analogue, a labeled version of 2-methyl-5-nitroimidazole would be required.
Caption: Generalized Synthetic Workflow.
Purification
Purification of the final labeled compound is critical to remove any unlabeled starting materials, reagents, and byproducts. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the purification of isotopically labeled pharmaceutical standards.
Conclusion
This compound is an essential tool for the accurate quantification of Ornidazole in various matrices. This guide has provided an overview of the key technical aspects related to its isotopic purity and stability. While specific quantitative data for the labeled compound is often proprietary, the information presented here, based on studies of unlabeled Ornidazole and general principles of isotopic labeling, serves as a valuable resource for researchers. It is always recommended to consult the Certificate of Analysis provided by the supplier for batch-specific information on isotopic purity and to perform appropriate stability testing under the experimental conditions of use.
Commercial Suppliers and Technical Guide for Ornidazole-13C2,15N2
For researchers, scientists, and drug development professionals seeking to procure Ornidazole-13C2,15N2 for research purposes, this technical guide provides an overview of commercial suppliers and relevant data. This compound is the isotopically labeled version of Ornidazole, a 5-nitroimidazole derivative known for its antiprotozoal and antibacterial properties.[1] The labeled form is a critical tool in various research applications, particularly as an internal standard in quantitative analysis using mass spectrometry.
Commercial Supplier Data
The following table summarizes the commercially available this compound products based on currently available data. This information is crucial for comparing specifications and procuring the appropriate material for research needs.
| Supplier | Catalog Number(s) | Product Description | Molecular Formula | Molecular Weight |
| Isotope Science / Alfa Chemistry | ACMA00064076 | This compound | C5C2H10ClNN2O3 | 223.60 |
| HPC Standards | 680037 | 13C2,15N2-Ornidazole (10mg) | (13C)2C5H10Cl(15N)2NO3 | 223 g/mol |
| 690931 | 13C2,15N2-Ornidazole solution (1mL, 100 µg/ml in Acetonitrile) | (13C)2C5H10Cl(15N)2NO3 | 223 g/mol | |
| MedChemExpress | Not specified | This compound | Not specified | Not specified |
| WITEGA Laboratorien | NM021 | This compound | Not specified | Not specified |
| Honeywell Fluka (via Fisher Scientific) | Not specified | Ornidazol-13C2,15N2 (10 mg) | Not specified | Not specified |
| HUBERLAB. | Not specified | This compound, Analytical standard, reference material | C513C2H10ClN15N2O | 223.6 g/mol |
Experimental Protocols: A General Methodological Approach
While specific, detailed experimental protocols for this compound are often proprietary or application-dependent, its primary use is as an internal standard in quantitative mass spectrometry assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a generalized methodology for its application in the quantification of Ornidazole in a biological matrix.
Objective: To accurately quantify the concentration of Ornidazole in a plasma sample using LC-MS with this compound as an internal standard.
Materials:
-
Ornidazole analytical standard
-
This compound internal standard
-
Blank plasma
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Ornidazole and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a series of calibration standards by spiking blank plasma with known concentrations of the Ornidazole stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation & SPE):
-
To an aliquot of plasma sample, calibration standard, or QC sample, add a fixed amount of the this compound internal standard solution.
-
Precipitate proteins by adding a volume of cold acetonitrile (e.g., 3x the plasma volume).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
The resulting supernatant can be directly injected or further purified using Solid Phase Extraction (SPE) for cleaner samples.
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC): Separate the analyte from matrix components using a suitable C18 column. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry (MS): Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor a specific precursor-to-product ion transition for Ornidazole.
-
Monitor a specific precursor-to-product ion transition for this compound. The mass shift due to the isotopic labels will differentiate it from the unlabeled analyte.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the Ornidazole to the this compound internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Ornidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Logical Workflow for Procurement and Use of Labeled Standard
Caption: Workflow for procuring and using this compound in a research setting.
Signaling Pathway Inhibition by Ornidazole
Ornidazole has been reported to inhibit the Sonic hedgehog (Shh) signaling pathway, which is relevant to its antitumor activity.[2]
Caption: Inhibition of the Sonic hedgehog signaling pathway by Ornidazole.
References
Ornidazole-13C2,15N2: A Technical Guide to Safety, Handling, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and experimental applications of the isotopically labeled compound, Ornidazole-13C2,15N2. This document is intended for professionals in research and drug development who require detailed information for the safe and effective use of this compound in a laboratory setting.
Introduction
Ornidazole is a 5-nitroimidazole derivative with established antiprotozoal and antibacterial properties.[1] Its isotopically labeled counterpart, this compound, serves as a crucial internal standard for quantitative analysis in various analytical methods, including mass spectrometry.[2][3] Recent research has also unveiled its potential as an inhibitor of the Sonic hedgehog (Shh) signaling pathway, indicating promising applications in cancer research.[1][4][5] This guide consolidates safety data, handling protocols, and key experimental methodologies associated with this compound.
Safety Data and Hazard Information
The following tables summarize the key safety and hazard information for Ornidazole. It is important to note that while specific data for the isotopically labeled form is limited, the safety precautions should be considered equivalent to the unlabeled compound.
Hazard Identification
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | GHS07 | Warning |
| H315: Causes skin irritation | Skin Irritation 2 | GHS07 | Warning |
| H317: May cause an allergic skin reaction | Skin Sensitisation 1 | GHS07 | Warning |
| H319: Causes serious eye irritation | Eye Irritation 2 | GHS07 | Warning |
Data sourced from multiple safety data sheets.[6][7]
Toxicological Data
| Test Type | Species | Route | Value |
| LD50 | Rat | Oral | 1780 mg/kg (for unlabeled Ornidazole) |
| LD50 | Mouse | Oral | 1139 mg/kg (for unlabeled Ornidazole) |
Data sourced from multiple safety data sheets.[2][6]
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | ¹³C₂C₅H₁₀ClN¹⁵N₂O₃ |
| Molecular Weight | 223.60 g/mol |
| Appearance | Solid |
| Melting Point | 84 - 86 °C (for unlabeled Ornidazole) |
| Solubility | No data available for the labeled compound. |
| Storage Temperature | Room temperature |
Data sourced from multiple safety data sheets and product information pages.[1][6][8][9]
Handling and Personal Protective Equipment (PPE)
Proper handling and the use of appropriate personal protective equipment are crucial to ensure safety when working with this compound.
Engineering Controls
-
Work in a well-ventilated area.
-
If handling uncovered, use local exhaust ventilation.[6]
Personal Protective Equipment
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[10] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws.[7] |
| Body Protection | Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[7] |
| Respiratory Protection | If ventilation is inadequate, wear respiratory protection.[6] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7] |
Experimental Protocols and Applications
This compound is primarily used as an internal standard in analytical chemistry and as a research tool in molecular biology.
Use as an Internal Standard in Chromatography
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To accurately quantify the concentration of unlabeled Ornidazole in a sample.
Protocol Outline:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (internal standard) of a known concentration in a suitable solvent (e.g., acetonitrile (B52724) or methanol).[3][7]
-
Prepare a series of calibration standards containing known concentrations of unlabeled Ornidazole and a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
To the unknown sample, add a precise volume of the this compound stock solution.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 38:62 v/v), potentially with pH adjustment.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of unlabeled Ornidazole to the peak area of the internal standard against the concentration of the unlabeled Ornidazole standards.
-
Determine the concentration of Ornidazole in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Workflow Diagram:
Inhibition of the Sonic Hedgehog (Shh) Signaling Pathway
Background: Ornidazole has been shown to inhibit the Sonic hedgehog (Shh) signaling pathway, which is aberrantly activated in several cancers.[4][5] This inhibition leads to reduced tumor growth and viability.
Experimental Assays:
-
Cell Viability Assay (MTT Assay): To assess the cytotoxic effects of Ornidazole on cancer cells.
-
Wound-Healing Assay: To evaluate the effect of Ornidazole on cancer cell migration.
-
Comet Assay: To detect DNA damage induced by Ornidazole.
-
Real-Time Polymerase Chain Reaction (RT-PCR): To quantify the expression of genes involved in the Shh pathway (e.g., Shh, Smo, Gli1).
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the protein levels of Shh pathway components.
Signaling Pathway Diagram:
Stability and Reactivity
-
Chemical Stability: The product is chemically stable under recommended conditions of storage, use, and temperature.[6]
-
Conditions to Avoid: Do not expose to temperatures exceeding 50 °C/122 °F.[6]
-
Incompatible Materials: Oxidizing agents, alkalis (lye), etchants, and acids.[6]
-
Hazardous Decomposition Products: In case of fire, toxic pyrolysis products may be liberated.[6]
Disposal Considerations
Dispose of waste according to applicable local, state, and federal regulations. Do not allow the product to enter surface water or drains. This material and its container must be disposed of as hazardous waste.[6]
Conclusion
This compound is a valuable tool for researchers in both analytical chemistry and molecular biology. Adherence to the safety guidelines and handling procedures outlined in this document is paramount to ensure a safe laboratory environment. The provided experimental frameworks offer a starting point for the application of this compound in quantitative analysis and in the investigation of cellular signaling pathways. As with any chemical reagent, users should consult the most recent and specific Safety Data Sheet provided by their supplier before use.
References
- 1. Ornidazole suppresses CD133+ melanoma stem cells via inhibiting hedgehog signaling pathway and inducing multiple death pathways in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Ornidazole suppresses CD133+ melanoma stem cells via inhibiting hedgehog signaling pathway and inducing multiple death pathways in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Ornidazole? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. huberlab.ch [huberlab.ch]
The Indispensable Role of Labeled Compounds in Modern Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
A profound understanding of a new chemical entity's metabolic fate is a cornerstone of modern drug development. Characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for assessing its efficacy and safety. Isotopic labeling, the process of incorporating stable or radioactive isotopes into a drug molecule, has emerged as an indispensable tool, allowing researchers to trace the journey of a drug and its metabolites through biological systems with unparalleled precision and sensitivity. This technical guide delves into the core principles, experimental methodologies, and data interpretation strategies for leveraging labeled compounds in drug metabolism studies.
Core Concepts: Tracing the Fate of a Drug
Isotopic labeling provides a unique signature that allows for the unambiguous differentiation of a drug and its metabolites from the complex background of endogenous molecules in biological matrices. This is achieved by replacing one or more atoms in the drug molecule with their corresponding heavier isotopes.
Commonly Used Isotopes:
-
Stable Isotopes: These non-radioactive isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are primarily used in conjunction with mass spectrometry (MS).[1][2] The mass difference between the labeled and unlabeled compound allows for their distinct detection and quantification.[1] Stable isotopes are particularly valuable for in vitro studies and for clinical studies in vulnerable populations where radioactivity is a concern.[3]
-
Radioisotopes: Radioactive isotopes, most commonly Tritium (³H) and Carbon-14 (¹⁴C), offer high sensitivity for detection.[4][5] They are the gold standard for quantitative whole-body autoradiography (QWBA) and mass balance studies, providing a comprehensive picture of the drug's distribution and excretion.[4][6]
The choice of isotope and its position within the molecule are critical. The label must be placed in a metabolically stable position to prevent its premature loss during biotransformation, which would render the tracer ineffective.[7]
Key Experimental Methodologies
A variety of in vitro and in vivo experimental approaches utilize labeled compounds to elucidate a drug's metabolic profile.
In Vitro Metabolism Studies
These studies provide early insights into metabolic pathways and potential drug-drug interactions.[8]
1. Liver Microsome Incubation:
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[5][9]
Experimental Protocol: In Vitro Metabolism Assay with Liver Microsomes
Materials and Reagents:
-
Labeled test compound (e.g., ¹⁴C-labeled)
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (or other organic solvent) for quenching the reaction
-
Incubator/water bath at 37°C
-
Centrifuge
Procedure:
-
Pre-incubation: Prepare a master mix containing phosphate buffer and the NADPH regenerating system. Pre-warm the mixture to 37°C.
-
Initiate Reaction: Add the labeled test compound to the master mix, followed by the liver microsomes to initiate the metabolic reaction. The final concentration of the test compound is typically in the low micromolar range.[9]
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench Reaction: At each time point, terminate the reaction by adding a cold organic solvent like acetonitrile. This precipitates the proteins.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Collect the supernatant, which contains the parent drug and its metabolites, for analysis by liquid chromatography-mass spectrometry (LC-MS) or other analytical techniques.[3]
2. Hepatocyte Cultures:
Primary hepatocytes provide a more complete metabolic system as they contain both Phase I and Phase II metabolizing enzymes and cofactors in a cellular environment.[10]
In Vivo Metabolism Studies
In vivo studies in animal models are essential for understanding the complete ADME profile of a drug candidate in a whole organism.[11]
1. Pharmacokinetic (PK) Studies:
Labeled compounds are administered to animals (e.g., rats, dogs), and blood, plasma, urine, and feces are collected at various time points to determine the drug's concentration and pharmacokinetic parameters.[8][12]
2. Quantitative Whole-Body Autoradiography (QWBA):
QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled drug and its metabolites throughout the entire body.[4][10]
Experimental Protocol: Quantitative Whole-Body Autoradiography (QWBA)
Materials and Reagents:
-
Radiolabeled test compound (e.g., ¹⁴C-labeled)
-
Animal model (typically rodents)
-
Carboxymethylcellulose (CMC) for embedding
-
Cryomicrotome
-
Phosphor imaging plates or X-ray film
-
Imaging system
Procedure:
-
Dosing: Administer a single dose of the radiolabeled compound to the animal.[10]
-
Euthanasia and Freezing: At predetermined time points post-dose, euthanize the animal and rapidly freeze the carcass in a mixture of hexane (B92381) and solid CO₂ or liquid nitrogen to prevent redistribution of the radiolabel.[4]
-
Embedding: Embed the frozen carcass in a block of frozen CMC.[4]
-
Sectioning: Use a cryomicrotome to obtain thin (e.g., 20-40 µm) whole-body sections.[10][11]
-
Exposure: Expose the sections to a phosphor imaging plate or X-ray film. The radioactive decay from the labeled compound creates a latent image.
-
Imaging and Quantification: Scan the imaging plate to generate a digital autoradiogram. The intensity of the signal in different tissues is proportional to the concentration of radioactivity, which can be quantified using appropriate standards.[4]
Data Presentation and Interpretation
Quantitative data from these studies are crucial for regulatory submissions and for making informed decisions in drug development.[7]
Quantitative Data Summary
The following tables provide illustrative examples of the types of quantitative data obtained from drug metabolism studies.
Table 1: Pharmacokinetic Parameters of a ¹⁴C-Labeled Drug in Rats
| Parameter | Unit | Plasma | Blood |
| Cmax | ng-eq/mL | 1500 | 1200 |
| Tmax | h | 1.0 | 1.5 |
| AUC(0-t) | ng-eqh/mL | 8500 | 7200 |
| AUC(0-inf) | ng-eqh/mL | 8750 | 7500 |
| t1/2 | h | 4.5 | 5.0 |
Cmax: Maximum concentration, Tmax: Time to reach maximum concentration, AUC: Area under the curve, t1/2: Half-life. Data is presented as ng-equivalents/mL, representing the total radioactivity.
Table 2: Metabolite Profile in Human Liver Microsomes (% of Total Radioactivity)
| Metabolite | Time (min) | |||
| 0 | 30 | 60 | 120 | |
| Parent Drug | 100 | 45 | 20 | 5 |
| Metabolite M1 (Oxidation) | 0 | 30 | 40 | 35 |
| Metabolite M2 (Glucuronidation) | 0 | 15 | 25 | 40 |
| Metabolite M3 (Hydroxylation) | 0 | 10 | 15 | 20 |
Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a powerful technique for separating, identifying, and quantifying the parent drug and its metabolites in biological samples.[3][13]
Experimental Protocol: Sample Preparation for LC-MS Analysis
Materials and Reagents:
-
Supernatant from in vitro incubations or biological fluids (plasma, urine) from in vivo studies
-
Internal standard (often a stable isotope-labeled version of the parent drug)
-
Protein precipitation solvent (e.g., acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges (optional)
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Internal Standard Addition: Add a known amount of the internal standard to the sample. This helps to correct for variations during sample processing and analysis.[7]
-
Protein Precipitation: Add a cold protein precipitation solvent to the sample, vortex, and centrifuge to pellet the proteins.[14][15]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE) (Optional): For cleaner samples, pass the supernatant through an SPE cartridge to selectively retain the analytes of interest and wash away interfering substances. Elute the analytes with an appropriate solvent.[14]
-
Evaporation and Reconstitution: Evaporate the solvent to concentrate the analytes. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase.[15]
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system for analysis.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for illustrating the complex processes involved in drug metabolism studies.
Conclusion
Isotopically labeled compounds are a fundamental tool in modern drug metabolism research. They provide the necessary sensitivity and specificity to track the fate of a drug candidate from administration to excretion. The judicious application of in vitro and in vivo studies, coupled with powerful analytical techniques like LC-MS and QWBA, allows for a comprehensive understanding of a drug's ADME properties. This knowledge is critical for optimizing drug design, ensuring patient safety, and successfully navigating the regulatory landscape of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. purdue.edu [purdue.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. qps.com [qps.com]
- 5. mttlab.eu [mttlab.eu]
- 6. Quantitative Whole-body Autoradiography (QWBA) vs. Mass Balance Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 8. admescope.com [admescope.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. qps.com [qps.com]
- 12. Pharmacokinetic Data: Key for Clinical Trials & Approvals [zenovel.com]
- 13. researchgate.net [researchgate.net]
- 14. opentrons.com [opentrons.com]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
The Role of Ornidazole-13C2,15N2 in Early-Stage Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of early-stage drug discovery, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is paramount. Stable isotope-labeled compounds are indispensable tools in these investigations, offering a robust and safe method for tracing the fate of a drug molecule in biological systems. Ornidazole-13C2,15N2, a stable isotope-labeled variant of the antimicrobial and antiprotozoal agent Ornidazole (B1677491), serves as a critical analytical standard and tracer for in-depth pharmacokinetic and metabolic studies. The incorporation of two carbon-13 atoms and two nitrogen-15 (B135050) atoms provides a distinct mass shift, enabling precise and accurate quantification and differentiation from the unlabeled drug and endogenous molecules, without the safety concerns associated with radioactive isotopes.[1][2]
This technical guide explores the multifaceted role of this compound in early-stage drug discovery. It provides a comprehensive overview of its application in quantitative bioanalysis, metabolic pathway elucidation, and as a tool to investigate novel therapeutic avenues for Ornidazole itself. The guide details experimental protocols and presents data in a clear, comparative format to aid researchers in designing and interpreting their studies.
Core Applications of this compound in Drug Discovery
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its utility, however, extends to more exploratory studies in early drug development.
Quantitative Bioanalysis and Pharmacokinetics
In pharmacokinetic (PK) studies, accurate measurement of a drug's concentration in biological matrices over time is essential. This compound is an ideal internal standard for the LC-MS/MS quantification of Ornidazole. Due to its identical chemical properties to the unlabeled drug, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. The distinct mass difference allows for its separate detection, enabling reliable correction for sample preparation variability and analytical drift. This ensures high precision and accuracy in determining key PK parameters.
Table 1: Representative Pharmacokinetic Parameters of Ornidazole in Healthy Human Volunteers
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 17.65 ± 3.08 µg/mL | [4] |
| Tmax (Time to Cmax) | 1.67 ± 0.88 h | [4] |
| AUC0-t (Area Under the Curve) | 383.00 ± 64.18 µg·h/mL | [4] |
| t1/2 (Elimination Half-life) | 15.73 ± 2.21 h | [4] |
| CL/F (Apparent Total Clearance) | 4.29 ± 0.77 L/h | [4] |
Note: This data is for unlabeled Ornidazole but is representative of the parameters that would be precisely determined using this compound as an internal standard.
Metabolic Pathway Elucidation
While primarily used as an internal standard, this compound can also be employed as a tracer to study the metabolic fate of Ornidazole.[3] By administering the labeled compound, researchers can track the appearance of labeled metabolites in various biological fluids and tissues. The known mass shift of the parent compound and the predictable mass changes from metabolic transformations (e.g., hydroxylation, glucuronidation) facilitate the identification of novel metabolites and the elucidation of metabolic pathways.
Studies have identified several key metabolites of Ornidazole in humans, formed through processes such as oxidation and conjugation.[3] The use of a labeled tracer like this compound can confirm these pathways and potentially uncover minor or previously unidentified metabolic routes.
Experimental Protocols
Representative Protocol for Quantitative Analysis of Ornidazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is a synthesized example based on common practices in the field and does not represent a specific published study for this compound due to the lack of publicly available detailed protocols for this specific isotopologue.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Ornidazole and this compound (as the internal standard, IS) in methanol.
-
Prepare working solutions of Ornidazole for calibration curve and quality control (QC) samples by serial dilution of the stock solution with 50% methanol.
-
Prepare a working solution of the IS (e.g., 100 ng/mL) in 50% methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Ornidazole from endogenous plasma components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ornidazole: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 220.1 -> 128.1).
-
This compound (IS): Monitor the transition of the parent ion to a specific product ion (e.g., m/z 224.1 -> 130.1).
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both Ornidazole and the IS.
-
Calculate the peak area ratio (Ornidazole/IS).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Ornidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Mechanism of Action
Ornidazole's primary mechanism of action as an antimicrobial involves the reduction of its nitro group within anaerobic microorganisms, leading to the formation of reactive intermediates that damage DNA and other critical cellular components.[5] Recent research has also unveiled its potential as an anticancer agent, highlighting its interaction with specific signaling pathways.
Antimicrobial Mechanism of Action
The activation of Ornidazole is a reductive process that occurs in the low-redox-potential environment of anaerobic cells. This process generates cytotoxic free radicals that interact with microbial DNA, causing strand breaks and destabilization of the DNA helix, ultimately leading to cell death.[5]
Caption: Antimicrobial mechanism of Ornidazole activation and action.
Inhibition of Hedgehog Signaling Pathway in Cancer
Recent studies have shown that Ornidazole can suppress the growth of certain cancer cells, such as melanoma, by inhibiting the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is crucial for embryonic development and is aberrantly activated in many cancers. Ornidazole has been observed to downregulate key components of this pathway, including Sonic hedgehog (Shh), Smoothened (Smo), and the Gli family of transcription factors.[1]
Caption: Ornidazole's inhibition of the Hedgehog signaling pathway.
Induction of Apoptosis
In addition to inhibiting pro-survival pathways, Ornidazole has been shown to induce apoptosis (programmed cell death) in cancer cells.[1] This is achieved through the activation of both intrinsic and extrinsic apoptotic pathways, involving the upregulation of pro-apoptotic proteins like Bax and caspases (Casp3, Casp9), and the downregulation of anti-apoptotic proteins like Bcl-2.[1]
Caption: Ornidazole-induced intrinsic apoptosis pathway.
Conclusion
This compound is a valuable tool in the arsenal (B13267) of the drug discovery scientist. Its primary role as an internal standard ensures the generation of high-quality pharmacokinetic data, which is fundamental for candidate selection and development. Beyond this, its potential as a metabolic tracer offers a deeper understanding of a drug's fate in the body. The emerging research into Ornidazole's effects on cancer-related signaling pathways, such as Hedgehog and apoptosis, opens up new avenues for its therapeutic application and further investigation, where this compound can play a crucial role in delineating these complex biological processes. The methodologies and data presented in this guide provide a solid foundation for researchers to leverage the power of stable isotope labeling in their drug discovery and development programs.
References
- 1. Ornidazole suppresses CD133+ melanoma stem cells via inhibiting hedgehog signaling pathway and inducing multiple death pathways in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological insights into the non-target effects of ornidazole using the Allium cepa bioassay system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic studies of ornidazole in the rat, in the dog and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Ornidazole? [synapse.patsnap.com]
Ornidazole-13C2,15N2 for In Vitro Antimicrobial Research: A Technical Guide
This technical guide provides an in-depth overview of Ornidazole-13C2,15N2, a stable isotope-labeled derivative of the antimicrobial agent Ornidazole (B1677491), for its application in in vitro antimicrobial research. This document is intended for researchers, scientists, and drug development professionals.
Ornidazole is a synthetic 5-nitroimidazole derivative with proven efficacy against protozoa and anaerobic bacteria.[1][2] The introduction of stable isotopes, as in this compound, does not alter its chemical or biological activity but provides a crucial tool for quantitative analysis in complex biological matrices. This guide will cover the core properties of this compound, the mechanism of action of Ornidazole, detailed experimental protocols for in vitro antimicrobial susceptibility testing, and the application of the labeled compound in these research settings.
Physicochemical Properties of Ornidazole and its Labeled Analog
This compound is chemically identical to Ornidazole, with the exception of the incorporation of two Carbon-13 and two Nitrogen-15 isotopes.[3] This labeling results in a higher molecular weight, which allows it to be distinguished from the unlabeled form by mass spectrometry. This property is invaluable for its use as an internal standard in quantitative assays.
| Property | Ornidazole | This compound |
| Molecular Formula | C7H10ClN3O3 | C5¹³C₂H₁₀ClN¹⁵N₂O₃[3] |
| Molecular Weight | ~219.63 g/mol | ~223.60 g/mol [3][4] |
| Synonyms | Ro 7-0207 | Ro 7-0207-13C2,15N2[3][5] |
| Appearance | Solid | Solid[4] |
| Primary Application | Antimicrobial Agent | Internal Standard for Mass Spectrometry |
Mechanism of Antimicrobial Action
Ornidazole is a prodrug that is selectively effective against anaerobic microorganisms.[1] Its mechanism of action involves several key steps that lead to microbial cell death.[1][6]
-
Cellular Uptake: Ornidazole, being a small and lipophilic molecule, passively diffuses into the microbial cell.[1]
-
Reductive Activation: Inside the anaerobic microbe, the nitro group (NO₂) of Ornidazole is reduced. This reduction is facilitated by low-redox-potential electron-transport proteins, such as ferredoxin, which are abundant in anaerobic organisms.[1]
-
Formation of Cytotoxic Intermediates: The reduction process generates reactive nitroso free radicals and other cytotoxic intermediates.[1][6]
-
DNA Damage: These reactive intermediates interact with and damage the microbial DNA, causing a loss of the helical structure, strand breakage, and impaired function.[6]
-
Inhibition of Nucleic Acid Synthesis: The damage to the DNA template disrupts essential cellular processes like replication and transcription, ultimately leading to cell death.[6][7]
Application of this compound in In Vitro Research
While Ornidazole is used to determine antimicrobial susceptibility, its labeled counterpart, this compound, serves as a critical analytical tool. Its primary role is as an internal standard for quantitative analysis, most commonly using Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the precise measurement of unlabeled Ornidazole in various experimental samples.
Potential applications include:
-
Drug Stability Studies: Quantifying the degradation of Ornidazole in different culture media over time.
-
Cellular Uptake and Efflux Studies: Measuring the concentration of Ornidazole inside and outside microbial cells to understand transport mechanisms.
-
Metabolism Studies: Identifying and quantifying metabolites of Ornidazole produced by microorganisms.
-
Minimum Inhibitory Concentration (MIC) Verification: Accurately determining the concentration of Ornidazole in test media to confirm exposure levels in susceptibility assays.
Experimental Protocols for In Vitro Antimicrobial Susceptibility Testing
Standardized methods are crucial for determining the antimicrobial activity of Ornidazole. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines.[8][9][10] The most common methods are broth dilution and agar (B569324) dilution to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[8][10][11]
Materials:
-
Unlabeled Ornidazole
-
Appropriate broth medium (e.g., Brucella broth for anaerobes)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber)
-
Plate reader or visual inspection mirror
Procedure:
-
Prepare Ornidazole Stock Solution: Dissolve unlabeled Ornidazole in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the Ornidazole stock solution in the broth medium across the wells of a 96-well plate.[10] For example, concentrations could range from 128 µg/mL to 0.125 µg/mL.
-
Positive and Negative Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Inoculation: Dilute the standardized microbial suspension in broth and inoculate each well (except the negative control) with a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 24-48 hours in an anaerobic environment).
-
Reading Results: The MIC is the lowest concentration of Ornidazole at which there is no visible growth (turbidity) of the microorganism.[8][11]
Agar Dilution Method for MIC Determination
This method involves incorporating the antimicrobial agent into an agar medium upon which the microorganisms are inoculated.[8]
Materials:
-
Unlabeled Ornidazole
-
Appropriate agar medium (e.g., Brucella agar for anaerobes)
-
Petri dishes
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Inoculator (e.g., multipoint replicator)
-
Incubator with appropriate atmospheric conditions
Procedure:
-
Prepare Ornidazole-Agar Plates: Prepare a series of molten agar plates, each containing a different concentration of unlabeled Ornidazole. This is done by adding the appropriate volume of Ornidazole stock solution to the molten agar before pouring the plates. Also, prepare a drug-free control plate.
-
Inoculation: Once the agar has solidified, spot-inoculate the surface of each plate with the standardized microbial suspension (typically 10⁴ CFU per spot).
-
Incubation: Incubate the plates under appropriate anaerobic conditions at 35-37°C for 48 hours.[8]
-
Reading Results: The MIC is the lowest concentration of Ornidazole that completely inhibits the visible growth of the bacteria on the agar surface.
Quantitative Data from In Vitro Studies
The following table summarizes the in vitro activity of unlabeled Ornidazole against various anaerobic bacteria from a comparative study. This data is provided as a reference for the expected antimicrobial efficacy.
| Bacterial Group | Number of Strains | % Susceptible to Ornidazole |
| Gram-positive cocci | Not specified | 88.6%[12] |
| Bacteroides fragilis group | Not specified | 99.1%[12] |
| Non-fragilis Bacteroides | Not specified | 91.3%[12] |
| Clostridium perfringens | Not specified | 100% (No resistant strains found)[12] |
Data adapted from a study using the agar-dilution technique.[12]
Conclusion
This compound is a powerful tool for advancing in vitro antimicrobial research on its parent compound, Ornidazole. While not used directly for susceptibility testing, its role as an internal standard in mass spectrometry-based assays is indispensable for accurate quantification. This enables detailed investigations into the pharmacodynamics, stability, and cellular interactions of Ornidazole, providing a deeper understanding of its antimicrobial properties and supporting the development of more effective therapeutic strategies against anaerobic and protozoal infections.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. witega.de [witega.de]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Ornidazole? [synapse.patsnap.com]
- 7. Ornidazole:Uses,Mechanism,Dosage,Side effects_Chemicalbook [chemicalbook.com]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. [Antimicrobial activity of ornidazole and 6 other antibiotics against anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Ornidazole: A Technical Guide Using Labeled Isotopes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of the 5-nitroimidazole antimicrobial agent, Ornidazole (B1677491), with a focus on studies employing labeled isotopes. By tracing the path of radiolabeled Ornidazole, researchers can gain a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for drug development and regulatory submission. This document provides a synthesis of key quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and workflows.
Quantitative Analysis of Ornidazole Metabolism
The use of 14C-labeled Ornidazole has been instrumental in quantifying its excretion and metabolic pathways in humans. The following tables summarize the key quantitative data gathered from these pivotal studies.
Table 1: Excretion Balance of [14C]Ornidazole in Humans After a Single Oral Dose [1][2][3]
| Excretion Route | Percentage of Administered Dose Recovered (Mean) | Time Frame |
| Urine | 63% | 5 days |
| Feces | 22% | 5 days |
| Total Recovery | 85% | 5 days |
Table 2: Profile of Ornidazole and its Metabolites in Human Urine [4][5]
| Compound | Identity | Metabolic Reaction | Relative Abundance (% of dose in urine) |
| Ornidazole | Unchanged Drug | - | < 4% |
| M1 | α-(chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol | Hydroxylation of the methyl group | Major |
| M4 | 3-(2-methyl-5-nitroimidazole-1-yl)-1,2-propanediol | Hydrolysis of the chloromethyl group | Major |
| Glucuronides | Ornidazole and metabolite conjugates | Glucuronidation | 37.3% (Stereoselective) |
| M2 | 2-methyl-5-nitroimidazole | Side-chain cleavage | Minor |
| M3 | N-(3-chloro-2-hydroxypropyl)acetamide | Imidazole ring cleavage | Minor |
| M5 | Acetamide | Imidazole ring cleavage | Minor |
Note: "Major" and "Minor" are used where precise percentages of the total dose were not available in the cited literature, but the metabolites were described as such.
Experimental Protocols
The following sections detail the methodologies for conducting a human mass balance study with radiolabeled Ornidazole and for the subsequent analysis of biological samples.
Human Mass Balance Study Protocol
This protocol outlines the key steps for a clinical study to determine the absorption, metabolism, and excretion of [14C]Ornidazole in healthy human subjects.
-
Subject Recruitment and Dosing:
-
Enroll a cohort of healthy volunteers (typically 6-8 individuals) after obtaining informed consent.
-
Administer a single oral dose of Ornidazole containing a known amount of [14C]Ornidazole. The radioactive dose should be kept as low as reasonably achievable (ALARA).
-
-
Sample Collection:
-
Collect urine and feces from each subject at predetermined intervals for a period of at least 5 days, or until the recovery of radioactivity is nearly complete (e.g., >90% of the administered dose).
-
Collect blood samples at various time points to characterize the pharmacokinetic profile of the parent drug and its metabolites.
-
-
Sample Processing and Storage:
-
Measure and record the total volume of urine and the total weight of feces collected at each interval.
-
Homogenize feces to ensure uniformity before sampling.
-
Store all samples frozen (e.g., at -20°C or -80°C) until analysis.
-
Sample Analysis Protocol
-
Quantification of Total Radioactivity:
-
Use liquid scintillation counting to determine the total radioactivity in aliquots of plasma, urine, and homogenized feces.
-
Calculate the cumulative excretion of radioactivity in urine and feces as a percentage of the administered dose.
-
-
Metabolite Profiling and Identification:
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples. Centrifuge and collect the supernatant.
-
Urine: May be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration of analytes.
-
Feces: Perform liquid-liquid or solid-liquid extraction on the fecal homogenate to isolate the drug and its metabolites.
-
-
Chromatographic Separation:
-
Utilize High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) for the separation of Ornidazole and its metabolites.
-
A common column choice is a C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm).[6]
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[7][8]
-
-
Detection and Identification:
-
Couple the HPLC/UPLC system to a tandem mass spectrometer (MS/MS) for structural elucidation of metabolites.
-
Use a radiodetector in-line with the chromatographic system to generate a radiochromatogram, which shows the distribution of radioactivity among the parent drug and its metabolites.
-
Compare the retention times and mass spectra of the peaks in the radiochromatogram with those of reference standards (if available) to confirm the identity of the metabolites.
-
-
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the metabolic fate of Ornidazole and the experimental workflow for its study.
Metabolic Pathways of Ornidazole
Caption: Metabolic pathways of Ornidazole.
Experimental Workflow for a Human Mass Balance Study
Caption: Experimental workflow for Ornidazole ADME studies.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Comparative pharmacokinetic studies of ornidazole and metronidazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic studies of ornidazole in the rat, in the dog and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of Ornidazole-13C2,15N2 as an Internal Standard in LC-MS/MS Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole (B1677491) is a 5-nitroimidazole derivative widely used as an antimicrobial agent against protozoa and anaerobic bacteria.[1] Accurate and precise quantification of ornidazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[4]
The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust LC-MS/MS bioanalytical methods. An SIL-IS, such as Ornidazole-13C2,15N2, possesses nearly identical physicochemical properties to the analyte of interest.[5][6] This ensures that it co-elutes with the analyte and experiences similar effects from sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery and matrix effects.[7] The use of an SIL-IS significantly improves the accuracy, precision, and overall reliability of the quantitative results.
These application notes provide a detailed protocol for the quantification of ornidazole in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Ornidazole (Reference Standard)
-
This compound (Internal Standard)[8]
-
Human Plasma (with appropriate anticoagulant)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Stock and Working Solutions Preparation
-
Ornidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of ornidazole reference standard in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Ornidazole Working Solutions: Prepare a series of working solutions by serially diluting the ornidazole stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration and QC samples, spike with the corresponding ornidazole working solutions. For blank samples, spike with the diluent.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase (see section 4).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ornidazole: m/z 220.1 → 128.0
-
This compound: m/z 224.1 → 130.0
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Data Presentation
The use of this compound as an internal standard provides excellent quantitative performance. The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Ornidazole | 1 - 2000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 1600 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 1600 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of ornidazole.
Caption: Role of the internal standard in correcting for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of ornidazole in biological matrices by LC-MS/MS. Its co-elution and similar behavior to the analyte during sample processing and analysis effectively compensate for potential errors, leading to high accuracy and precision. The detailed protocol and expected performance characteristics provided in these application notes serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. This compound | C7H10ClN3O3 | CID 164517231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. huberlab.ch [huberlab.ch]
Application Notes and Protocols for the Quantitative Analysis of Ornidazole in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole (B1677491) is a 5-nitroimidazole derivative with antimicrobial activity used in the treatment of protozoal and anaerobic bacterial infections. Accurate quantification of Ornidazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed application note and protocol for the quantitative analysis of Ornidazole in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard (IS), d5-Ornidazole.
Principle
This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation of Ornidazole and its labeled internal standard from plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Ornidazole reference standard (≥98% purity)
-
d5-Ornidazole (internal standard, IS)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free, sourced from an accredited vendor)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Ornidazole and d5-Ornidazole in methanol (B129727) to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at 2-8°C.
-
-
Working Solutions:
-
Prepare working standard solutions of Ornidazole by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Prepare a working solution of the internal standard (d5-Ornidazole) by diluting its stock solution with the same diluent.
-
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the d5-Ornidazole working solution.
-
Add 250 µL of acetonitrile to precipitate plasma proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 11,000 x g for 5 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 75 µL of the mobile phase.[1]
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[1]
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Capcell PAK MG C18 (100 × 4.6 mm, 5 µm)[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.01% Acetic Acid in Water[3] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Column Temperature | 40°C |
| Injection Volume | 5 µL[1] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: MRM Transitions for Ornidazole and d5-Ornidazole
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ornidazole | 220.0[3] | 128.0[3] |
| d5-Ornidazole (IS) | 225.0[3] | 128.0[3] |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantitative analysis of Ornidazole in plasma based on published methods.
Table 2: Linearity and Sensitivity
| Parameter | Ornidazole | Reference |
| Linearity Range | 0.030 - 10.0 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.030 µg/mL | [3] |
Table 3: Precision and Accuracy
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Low QC | 1.8 - 6.2 | 1.5 - 10.2 | -5.4 to 1.2 | [3] |
| Medium QC | 1.8 - 6.2 | 1.5 - 10.2 | -5.4 to 1.2 | [3] |
| High QC | 1.8 - 6.2 | 1.5 - 10.2 | -5.4 to 1.2 | [3] |
Table 4: Recovery and Matrix Effect
| Parameter | Ornidazole |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Experimental Workflow and Data Analysis
The overall workflow for the quantitative analysis of Ornidazole in plasma is depicted in the following diagram.
Data is processed by integrating the peak areas of Ornidazole and d5-Ornidazole. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of Ornidazole in the plasma samples is then determined from this calibration curve.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Ornidazole in plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol makes this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. This application note serves as a comprehensive guide for researchers and scientists involved in drug development and clinical pharmacokinetic studies of Ornidazole.
References
Application Note: A Validated LC-MS/MS Method for the Quantification of Ornidazole in Human Plasma Using Ornidazole-13C2,15N2 as an Internal Standard
AN-2025-12-05
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Ornidazole (B1677491) in human plasma. The method utilizes a stable isotope-labeled internal standard, Ornidazole-13C2,15N2, to ensure high precision and accuracy. A simple protein precipitation extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies.[1][2][3]
Introduction
Ornidazole is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties, widely used in the treatment of anaerobic bacterial and protozoal infections.[1][2] Accurate determination of Ornidazole concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays as it compensates for variability in sample preparation and matrix effects.[6][7] This application note provides a comprehensive protocol for a validated LC-MS/MS method for Ornidazole quantification in human plasma.
Experimental
Materials and Reagents
-
Ornidazole (purity ≥ 98%)
-
This compound (purity ≥ 98%, isotopic purity ≥ 99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min |
| Total Run Time | 4.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Ornidazole | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 220.1 → 128.1 | m/z 224.1 → 130.1 |
| Declustering Potential (DP) | 70 V | 70 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Energy (CE) | 25 eV | 25 eV |
| Collision Cell Exit Potential (CXP) | 12 V | 12 V |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 50 psi | 50 psi |
| Curtain Gas | 35 psi | 35 psi |
| Temperature | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Protocols
Stock and Working Solution Preparation
-
Ornidazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ornidazole and dissolve in 10 mL of methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Ornidazole Working Solutions: Prepare serial dilutions of the Ornidazole stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate Ornidazole working solutions to achieve final concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare QC samples at four concentration levels:
-
LLOQ QC: 1 ng/mL (Lower Limit of Quantification)
-
Low QC: 3 ng/mL
-
Mid QC: 80 ng/mL
-
High QC: 800 ng/mL
-
Sample Preparation Protocol
The following diagram illustrates the sample preparation workflow:
Caption: Sample preparation workflow.
Method Validation
The bioanalytical method was validated in accordance with the principles of the FDA and EMA guidelines.[3][8][9][10][11]
Selectivity and Specificity
Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Ornidazole and the IS.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently > 0.99. The LLOQ was established at 1 ng/mL with a signal-to-noise ratio > 10.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated using the QC samples.
Table 3: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
| LLOQ QC | 1 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 6.5 |
| Low QC | 3 | ≤ 6.3 | ± 5.1 | ≤ 7.5 | ± 4.8 |
| Mid QC | 80 | ≤ 4.8 | ± 3.5 | ≤ 5.9 | ± 3.1 |
| High QC | 800 | ≤ 3.9 | ± 2.8 | ≤ 4.7 | ± 2.5 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (%RE) within ± 15% (± 20% for LLOQ).
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at the Low, Mid, and High QC concentrations.
Table 4: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Precision of Recovery (%CV) | Mean Matrix Effect (%) | Precision of Matrix Effect (%CV) |
| Low QC | 3 | 92.5 | 4.1 | 98.2 | 3.5 |
| Mid QC | 80 | 94.1 | 3.5 | 101.5 | 2.8 |
| High QC | 800 | 93.7 | 2.9 | 99.8 | 2.1 |
The results indicate consistent and high recovery with minimal matrix effect.
Stability
The stability of Ornidazole in human plasma was evaluated under various storage and handling conditions.
Table 5: Stability Data
| Stability Condition | Duration | QC Level | Stability (% of Nominal) |
| Bench-top | 6 hours at room temperature | Low, High | 95.8 - 102.3 |
| Freeze-thaw | 3 cycles (-80°C to RT) | Low, High | 94.5 - 101.7 |
| Long-term | 30 days at -80°C | Low, High | 96.2 - 103.1 |
| Post-preparative | 24 hours in autosampler | Low, High | 97.1 - 104.5 |
Ornidazole was found to be stable under all tested conditions.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of Ornidazole in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput analysis in pharmacokinetic studies.
Method Development and Validation Workflow
The following diagram outlines the logical workflow for developing and validating the bioanalytical method.
Caption: Bioanalytical method development and validation workflow.
References
- 1. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmacompass.com [pharmacompass.com]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Use of Ornidazole-¹³C₂,¹⁵N₂ in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole (B1677491) is a 5-nitroimidazole antimicrobial agent utilized in the treatment of anaerobic bacterial and protozoal infections. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of stable isotope-labeled compounds, such as Ornidazole-¹³C₂,¹⁵N₂, in conjunction with highly sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and accurate method for pharmacokinetic analysis.[1][2]
This document provides detailed application notes and protocols for the use of Ornidazole-¹³C₂,¹⁵N₂ as an internal standard in pharmacokinetic studies of ornidazole. Stable isotope-labeled internal standards are the preferred choice for quantitative bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, co-elute chromatographically, and experience similar ionization and matrix effects, thereby correcting for variability during sample preparation and analysis.[]
Application: Pharmacokinetic Studies of Ornidazole
The primary application of Ornidazole-¹³C₂,¹⁵N₂ is as an internal standard for the accurate quantification of ornidazole in biological matrices such as plasma, urine, and bile. This enables the determination of key pharmacokinetic parameters, including:
-
Absorption: Maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax).
-
Distribution: Apparent volume of distribution (Vd).
-
Metabolism: Identification and quantification of metabolites.
-
Excretion: Elimination half-life (t½) and total body clearance (CL).
These parameters are essential for establishing bioequivalence, assessing drug-drug interactions, and understanding the drug's behavior in different patient populations.[4][5]
Experimental Protocols
Pharmacokinetic Study Design
A typical pharmacokinetic study involving the oral administration of ornidazole would follow this general workflow:
Bioanalytical Method: LC-MS/MS
The following protocol is a representative method for the quantification of ornidazole in human plasma using Ornidazole-¹³C₂,¹⁵N₂ as an internal standard. This method is adapted from published literature and should be validated according to regulatory guidelines (e.g., US FDA and EMA).[6][7]
2.1. Materials and Reagents
-
Ornidazole (Reference Standard)
-
Ornidazole-¹³C₂,¹⁵N₂ (Internal Standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
2.2. Stock and Working Solutions
-
Ornidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve ornidazole in methanol.
-
Ornidazole-¹³C₂,¹⁵N₂ Stock Solution (1 mg/mL): Accurately weigh and dissolve Ornidazole-¹³C₂,¹⁵N₂ in methanol.
-
Working Solutions: Prepare serial dilutions of the ornidazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of Ornidazole-¹³C₂,¹⁵N₂ in 50% methanol at an appropriate concentration.
2.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Ornidazole-¹³C₂,¹⁵N₂ working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2.4. LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters. These should be optimized for the specific instrument used.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of ornidazole and its metabolites |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Dwell Time | 100-200 ms |
| Ion Source Temperature | 500-550°C |
| Ion Spray Voltage | 4500-5500 V |
Table 1: Typical LC-MS/MS Conditions
2.5. Mass Spectrometry Parameters and MRM Transitions
The use of Ornidazole-¹³C₂,¹⁵N₂ as an internal standard requires specific mass-to-charge ratio (m/z) transitions for detection. Based on the known fragmentation of ornidazole, the following transitions are proposed:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ornidazole | 220.0 | 128.0[6] |
| Ornidazole-¹³C₂,¹⁵N₂ | 224.0 | 130.0 |
Table 2: Proposed MRM Transitions for Ornidazole and Ornidazole-¹³C₂,¹⁵N₂
Note: The exact m/z values for the precursor and product ions of Ornidazole-¹³C₂,¹⁵N₂ should be confirmed by direct infusion and optimization on the mass spectrometer.
Data Presentation and Analysis
Quantitative data from pharmacokinetic studies should be summarized in clear and concise tables for easy interpretation and comparison.
Pharmacokinetic Parameters of Ornidazole in Healthy Volunteers
The following table presents a summary of pharmacokinetic parameters for ornidazole following a single oral dose, as reported in the literature.
| Parameter | Mean ± SD |
| Cmax (µg/mL) | 9.03 ± 0.73[8] |
| Tmax (h) | 8.00 ± 0.22[8] |
| AUC₀₋₂₄ (µg·h/mL) | 170.68 ± 11.93[8] |
| AUC₀₋∞ (µg·h/mL) | 200.71 ± 45.92[8] |
| t½ (h) | 14.1 ± 0.5[9] |
| CL/F (L/h) | 3.04 ± 0.13 |
| Vd/F (L) | 50.6 ± 2.1 (as ml/min)[9] |
Table 3: Pharmacokinetic parameters of ornidazole. (Data compiled from multiple sources for illustrative purposes; actual values will vary depending on the study population and design).
Ornidazole Metabolism
Ornidazole is extensively metabolized in the liver. Understanding its metabolic pathways is crucial for interpreting pharmacokinetic data. The major metabolic routes include hydroxylation and conjugation.[6][10]
Conclusion
The use of Ornidazole-¹³C₂,¹⁵N₂ as an internal standard in LC-MS/MS-based bioanalytical methods provides a highly accurate and precise approach for the quantification of ornidazole in biological matrices. This enables robust pharmacokinetic studies that are essential for the clinical development and therapeutic use of this important antimicrobial agent. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. metsol.com [metsol.com]
- 2. researchgate.net [researchgate.net]
- 4. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization, Characterisation and Pharmacokinetic Studies of Mucoadhesive Oral Multiple Unit Systems of Ornidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ornidazole in patients with severe liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application of Ornidazole-13C2,15N2 in Bioequivalence Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the use of Ornidazole-13C2,15N2 as a stable isotope-labeled internal standard (SIL-IS) in bioequivalence studies of ornidazole (B1677491). The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision, thereby ensuring the reliability of pharmacokinetic data essential for regulatory submissions.[1][2]
This compound, a labeled version of the antiprotozoal and antibacterial agent ornidazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.[3][4] Its key advantage lies in its near-identical physicochemical properties to the unlabeled analyte, which allows it to effectively track the analyte through sample extraction, chromatographic separation, and ionization, thus compensating for variability.[2]
Rationale for Using this compound
Stable isotope labeling with ¹³C and ¹⁵N is preferred over deuterium (B1214612) (²H) labeling as it offers greater stability and eliminates the potential for chromatographic separation from the analyte, a phenomenon sometimes observed with deuterated standards.[5][6] This ensures co-elution and, consequently, more effective compensation for matrix effects, which are a common source of variability in bioanalytical assays.[2][7]
Key Advantages:
-
Reduced Matrix Effects: Co-elution of the SIL-IS and the analyte ensures that both are subjected to the same degree of ion suppression or enhancement, leading to a more accurate measurement of the analyte's concentration.[2][7]
-
Improved Accuracy and Precision: The use of a SIL-IS corrects for variations in sample preparation, extraction recovery, and injection volume, resulting in highly precise and accurate quantitative data.[1][2]
-
Enhanced Method Robustness: The method becomes less susceptible to variations in experimental conditions, leading to more reliable and reproducible results across different sample batches and analytical runs.
Experimental Workflow for a Bioequivalence Study
A typical bioequivalence study of an ornidazole formulation involves administering a test and a reference formulation to healthy volunteers in a crossover design. Blood samples are collected at predetermined time points, and the plasma is analyzed for ornidazole concentrations using a validated LC-MS/MS method with this compound as the internal standard.
Detailed Experimental Protocols
Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is crucial for a successful bioequivalence study. The following protocol outlines the key steps for developing and validating an LC-MS/MS method for the quantification of ornidazole using this compound.
3.1.1. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of ornidazole.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of formic acid or ammonium (B1175870) formate (B1220265) is a common choice.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ornidazole (Analyte): The precursor ion (Q1) will be the [M+H]⁺ of ornidazole, and the product ion (Q3) will be a characteristic fragment.
-
This compound (IS): The precursor ion (Q1) will be the [M+H]⁺ of the labeled compound, and the product ion (Q3) will be the corresponding fragment. The mass shift will be +4 Da due to the two ¹³C and two ¹⁵N atoms.
-
Table 1: Example MRM Transitions for Ornidazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ornidazole | 220.1 | 128.1 | 15 |
| This compound (IS) | 224.1 | 130.1 | 15 |
| Note: These are hypothetical values and must be optimized during method development. |
3.1.2. Sample Preparation
Protein precipitation is a common and effective method for extracting ornidazole from plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., at 500 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3.1.3. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank matrix.[8] |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[8] |
| Linearity | A calibration curve with at least six non-zero standards should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV) should be ≤15% (≤20% for LLOQ).[8] |
| Stability | Analyte and IS stability should be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).[8] |
Clinical Study Protocol
The clinical phase of the bioequivalence study should be conducted in accordance with Good Clinical Practice (GCP).
-
Study Design: A randomized, open-label, two-period, two-sequence, single-dose crossover design is recommended.
-
Subjects: A sufficient number of healthy adult volunteers (typically 18-55 years old) who have provided informed consent.
-
Dosing: Subjects receive a single oral dose of the test or reference ornidazole formulation after an overnight fast.
-
Washout Period: A washout period of at least 7-10 half-lives of ornidazole should separate the two treatment periods.
-
Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then stored at -70°C or below until analysis.
Data Presentation and Analysis
The plasma concentration-time data for each subject are used to calculate the key pharmacokinetic parameters.
Table 3: Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC₀-t | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration. |
| AUC₀-∞ | Area under the plasma concentration-time curve from time zero to infinity. |
For bioequivalence to be concluded, the 90% confidence intervals for the geometric mean ratio (Test/Reference) of the log-transformed Cmax, AUC₀-t, and AUC₀-∞ must fall within the acceptance range of 80.00% to 125.00%.
Conclusion
The use of this compound as an internal standard in bioequivalence studies of ornidazole provides a highly reliable and robust bioanalytical method. Its properties as a stable isotope-labeled internal standard, particularly with ¹³C and ¹⁵N, ensure accurate quantification by effectively minimizing variability from matrix effects and sample processing.[5] This detailed protocol serves as a comprehensive guide for researchers and drug development professionals to design and execute scientifically sound bioequivalence studies, ultimately ensuring the quality and interchangeability of generic drug products.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. This compound | C7H10ClN3O3 | CID 164517231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Ornidazole Analysis using a Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of Ornidazole (B1677491) in biological matrices for quantitative analysis, with a specific focus on the use of a labeled internal standard. The methodologies outlined are critical for accurate and precise quantification of Ornidazole in pharmacokinetic, bioequivalence, and other clinical and preclinical studies.
Introduction
Ornidazole is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties. Accurate determination of its concentration in biological samples is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Ornidazole-d5, is highly recommended for mass spectrometry-based bioanalysis. This approach compensates for variability in sample preparation and matrix effects, leading to more reliable and reproducible results.[1][2]
This guide details two primary sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), both incorporating a labeled internal standard.
Labeled Internal Standard
The most commonly used labeled internal standard for Ornidazole analysis is Ornidazole-d5 .[1][3][4] It is structurally identical to Ornidazole but with five deuterium (B1214612) atoms, making it easily distinguishable by a mass spectrometer.[1]
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the complexity of the biological matrix, the required limit of quantification, and throughput needs. Below are detailed protocols for two widely used methods.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, particularly plasma and serum.[5] It is well-suited for high-throughput analysis.
Application Note:
This protocol describes the extraction of Ornidazole from human plasma using acetonitrile (B52724) for protein precipitation, with Ornidazole-d5 as the internal standard. This method is noted for its simplicity and speed.[3][6]
Experimental Protocol:
Materials:
-
Human plasma samples
-
Ornidazole analytical standard
-
Ornidazole-d5 internal standard (IS) stock solution
-
Acetonitrile (HPLC or LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add a specific volume of the Ornidazole-d5 internal standard working solution to each plasma sample (to achieve a final concentration that is within the linear range of the assay).
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system. A dilution with the mobile phase may be necessary depending on the concentration of Ornidazole.
Workflow Diagram:
Caption: Protein Precipitation Workflow for Ornidazole Analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[7] LLE is known for providing cleaner extracts compared to PPT.
Application Note:
This protocol details the extraction of Ornidazole from human plasma using ethyl acetate (B1210297) in a liquid-liquid extraction procedure.[4] Stable isotopically labeled R-(+)-d5-ornidazole and S-(-)-d5-ornidazole are used as internal standards for the respective enantiomers. This method is particularly useful when lower detection limits and cleaner samples are required.
Experimental Protocol:
Materials:
-
Human plasma samples
-
Ornidazole analytical standard
-
R-(+)-d5-ornidazole and S-(-)-d5-ornidazole internal standard (IS) stock solutions
-
Ethyl acetate (HPLC or LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or larger)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a suitable microcentrifuge tube.
-
Add the internal standard working solution(s) of R-(+)-d5-ornidazole and S-(-)-d5-ornidazole.
-
Add 1 mL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
The sample is now ready for injection into the LC-MS/MS system.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for Ornidazole Analysis.
Quantitative Data Summary
The following tables summarize the validation parameters for the described sample preparation techniques from published studies.
Table 1: Method Validation Parameters for Protein Precipitation
| Parameter | Ornidazole | Reference |
| Labeled Internal Standard | Ornidazole-d5 | [3] |
| Linearity Range | 2.00 - 2000 ng/mL | [3] |
| Intra-day Precision (%RSD) | 2.1 - 4.5% | [3] |
| Inter-day Precision (%RSD) | 3.9 - 6.8% | [3] |
| Accuracy (%RE) | -4.2 to 3.5% | [3] |
| Mean Extraction Recovery | Not explicitly reported, but matrix effect was assessed and found to be minimal. | [3] |
Data extracted from a study on the simultaneous determination of Ornidazole and its metabolites in human plasma by LC-MS/MS.[3]
Table 2: Method Validation Parameters for Liquid-Liquid Extraction
| Parameter | R-(+)-Ornidazole | S-(-)-Ornidazole | Reference |
| Labeled Internal Standard | R-(+)-d5-Ornidazole | S-(-)-d5-Ornidazole | [4] |
| Linearity Range | 0.030 - 10.0 µg/mL | 0.030 - 10.0 µg/mL | [4] |
| Intra-day Precision (%RSD) | 1.8 - 6.2% | 1.8 - 5.9% | [4] |
| Inter-day Precision (%RSD) | 1.5 - 10.2% | 2.3 - 9.8% | [4] |
| Accuracy (%RE) | -4.5 to 1.2% | -5.4 to -0.8% | [4] |
| Mean Extraction Recovery | > 85% | > 85% | [4] |
Data from an enantioselective determination of Ornidazole in human plasma by LC-MS/MS.[4]
Conclusion
Both protein precipitation and liquid-liquid extraction are effective sample preparation techniques for the analysis of Ornidazole in biological matrices when used in conjunction with a labeled internal standard like Ornidazole-d5. PPT offers a simpler and faster workflow, making it suitable for high-throughput environments. LLE, while more labor-intensive, generally provides cleaner extracts and higher recovery rates, which can be advantageous for methods requiring lower limits of quantification. The choice of method should be guided by the specific requirements of the analytical assay and the available laboratory resources. The use of a labeled internal standard is crucial in either case to ensure the accuracy and precision of the final results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
Application Notes and Protocol for the Use of Ornidazole-13C2,15N2 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole is a 5-nitroimidazole derivative with established antiprotozoal and antibacterial properties against anaerobic bacteria.[1] Stable isotope labeling is a powerful technique in clinical pharmacology that utilizes non-radioactive isotopes, such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), to trace the metabolic fate of drugs in the human body.[2][3] Ornidazole-13C2,15N2 is a stable isotope-labeled version of Ornidazole, which serves as an invaluable tool for pharmacokinetic (PK), absorption, distribution, metabolism, and excretion (ADME) studies.[3][4] Its use allows for the differentiation between the administered drug and any endogenous or background compounds, leading to more precise and accurate measurements.[4] These studies are crucial for understanding a drug's behavior in the body, which informs dosing recommendations and enhances therapeutic efficacy.[3][4]
Objectives
Primary Objective
To characterize the single-dose pharmacokinetics of this compound in healthy adult subjects.
Secondary Objectives
-
To identify and quantify the major metabolites of Ornidazole in plasma and urine.
-
To determine the mass balance and routes of excretion of Ornidazole and its metabolites.
-
To assess the safety and tolerability of a single oral dose of this compound.
Investigational Product
-
Compound: this compound
-
Description: A stable isotope-labeled form of Ornidazole where two carbon atoms are replaced with ¹³C and two nitrogen atoms are replaced with ¹⁵N. This labeling ensures metabolic stability and allows for clear differentiation from unlabeled Ornidazole by mass spectrometry.
-
Formulation: To be administered as an oral solution or tablet.
-
Dosage: A single oral dose of 500 mg.
Study Design
This is a Phase 1, open-label, single-dose study in healthy adult volunteers. Each subject will receive a single oral dose of 500 mg this compound. Subjects will be monitored for safety, and serial samples of blood, urine, and feces will be collected for pharmacokinetic and metabolic analysis.
Study Population
Inclusion Criteria
-
Healthy male or female subjects, 18 to 45 years of age.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Willing and able to provide written informed consent.
Exclusion Criteria
-
History of hypersensitivity to Ornidazole or other nitroimidazole derivatives.[1]
-
Presence of any significant cardiovascular, hepatic, renal, or central nervous system disease.[1]
-
Use of any prescription or over-the-counter medications within 14 days prior to dosing.
Experimental Protocols
Dosage and Administration
-
Subjects will fast for at least 10 hours overnight prior to drug administration.
-
A single 500 mg oral dose of this compound will be administered with 240 mL of water.
-
Food will be withheld for 4 hours post-dose.
Sample Collection
-
Blood: Venous blood samples (approximately 5 mL) will be collected into K2-EDTA tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Urine: Total urine will be collected at the following intervals: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose. The volume of each collection will be recorded, and an aliquot will be stored at -80°C.
-
Feces: All fecal samples will be collected from the time of dosing up to 72 hours post-dose. The total weight of each sample will be recorded, and the homogenized sample will be stored at -80°C.
Bioanalytical Method
The concentrations of this compound and its metabolites in plasma, urine, and feces will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6]
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile.
-
Urine: Dilution with mobile phase.
-
Feces: Homogenization followed by solid-phase extraction.
-
-
Chromatography: Separation will be achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Detection will be performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific mass transitions for this compound and its labeled metabolites will be used for quantification.
-
Method Validation: The bioanalytical method will be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.[7]
Data Presentation
Reference Pharmacokinetic Parameters of Unlabeled Ornidazole
The following table summarizes the pharmacokinetic parameters of unlabeled Ornidazole in healthy volunteers, which will serve as a reference for the current study.
| Parameter | Value (Mean ± SD) | Reference |
| Tmax (h) | 1.69 ± 0.84 | [8] |
| Cmax (μg/mL) | 17.55 ± 2.68 | [8] |
| AUC₀₋₇₂ (μg·h/mL) | 388.86 ± 64.50 | [8] |
| t₁/₂ (h) | 15.90 ± 1.88 | [8] |
| Bioavailability | ~90% | [2] |
| Protein Binding | ~13% | [1] |
Pharmacokinetic Parameters for this compound (Template)
The following pharmacokinetic parameters will be calculated from the plasma concentration-time data of this compound for each subject using non-compartmental analysis.
| Parameter | Unit | Description |
| Tmax | h | Time to reach maximum plasma concentration |
| Cmax | μg/mL | Maximum observed plasma concentration |
| AUC₀₋t | μg·h/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC₀₋inf | μg·h/mL | Area under the plasma concentration-time curve from time 0 to infinity |
| t₁/₂ | h | Elimination half-life |
| CL/F | L/h | Apparent total clearance of the drug from plasma after oral administration |
| Vd/F | L | Apparent volume of distribution |
Visualization
Experimental Workflow
Caption: Workflow for a clinical pharmacokinetic study of this compound.
Metabolic Pathway of Ornidazole
Caption: Simplified metabolic pathway of Ornidazole in humans.[2]
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. metsol.com [metsol.com]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneonatalsurg.com [jneonatalsurg.com]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. Bioequivalence Study of Ornidazole Tablet in Healthy Volunteers [journal11.magtechjournal.com]
Application Notes and Protocols: Ornidazole-13C2,15N2 for Monitoring Drug Compliance
Introduction
Ornidazole (B1677491) is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal properties, widely used in the treatment of anaerobic bacterial and protozoal infections.[1][2] Monitoring patient adherence to prescribed ornidazole regimens is crucial for ensuring therapeutic efficacy and preventing the development of drug resistance. Poor compliance can lead to treatment failure, prolonged illness, and increased healthcare costs. The use of stable isotope-labeled drugs, such as Ornidazole-13C2,15N2, in conjunction with mass spectrometry offers a robust and accurate method for assessing medication compliance.
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry.[3][4][5] this compound, being chemically identical to the therapeutic drug but mass-distinguishable, co-elutes during chromatography and experiences similar ionization effects, allowing for precise and accurate quantification of the unlabeled drug in biological matrices. This document provides detailed application notes and protocols for the use of this compound in monitoring ornidazole compliance.
Principle of the Method
The core of this method is isotope dilution mass spectrometry. A known amount of this compound is added as an internal standard (IS) to a patient's biological sample (e.g., plasma or urine). The sample is then processed to extract both the therapeutic ornidazole and the IS. Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the parent drug and the labeled internal standard are separated from other matrix components and then detected based on their specific mass-to-charge ratios (m/z). The ratio of the peak area of the therapeutic ornidazole to that of the this compound IS is used to calculate the exact concentration of ornidazole in the patient's sample. The presence and concentration of ornidazole and its metabolites confirm the ingestion and metabolism of the drug, thus providing a reliable measure of compliance.
Data Presentation
Table 1: LC-MS/MS Parameters for Ornidazole and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ornidazole | 220.03 | 128.05 | 100 | 15 |
| This compound | 224.03 | 132.05 | 100 | 15 |
Table 2: Method Validation Parameters for Ornidazole Quantification in Human Plasma
| Parameter | Specification | Result |
| Linearity Range | 10 - 10,000 ng/mL | r² > 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration | -5.4% to 1.2%[2] |
| Precision (%RSD) | <15% | Intra-day: 1.8-6.2%, Inter-day: 1.5-10.2%[2] |
| Recovery | Consistent and reproducible | >85% |
| Matrix Effect | Minimal | <10% |
Table 3: Example Pharmacokinetic Data for Compliance Assessment
| Patient ID | Time Post-Dose (hr) | Expected Concentration Range (ng/mL) | Measured Ornidazole Concentration (ng/mL) | Compliance Status |
| 001 | 2 | 8,000 - 12,000 | 9,500 | Compliant |
| 001 | 24 | 2,000 - 4,000 | 2,800 | Compliant |
| 002 | 4 | 7,000 - 11,000 | <10 (LLOQ) | Non-Compliant |
| 003 | 12 | 4,000 - 7,000 | 1,500 | Suspected Partial Compliance |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
Materials:
-
Human plasma samples
-
This compound internal standard (IS) stock solution (1 µg/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the this compound IS solution to each tube.
-
To precipitate proteins, add 300 µL of cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water).
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 80% B
-
3.0-3.5 min: 80% B
-
3.5-4.0 min: 80% to 20% B
-
4.0-5.0 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: See Table 1
Protocol 3: Data Analysis and Compliance Determination
-
Quantification: Integrate the peak areas for both ornidazole and this compound for all samples, calibrators, and QCs.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Ornidazole/Ornidazole-13C2,15N2) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically used.
-
Concentration Calculation: Determine the concentration of ornidazole in the patient samples by interpolating their peak area ratios from the calibration curve.
-
Compliance Assessment: Compare the measured ornidazole concentration to the expected therapeutic range for the given dosing regimen and time of sample collection.
-
Compliant: The measured concentration falls within the expected pharmacokinetic range.
-
Non-Compliant: The drug is undetectable or below the LLOQ when it should be present.
-
Partial Compliance: The concentration is significantly lower than the expected trough level, suggesting inconsistent dosing.
-
Visualizations
Caption: Experimental workflow for drug compliance monitoring.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Multiplex Therapeutic Drug Monitoring by Isotope-dilution HPLC-MS/MS of Antibiotics in Critical Illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Drug Metabolites Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Ornidazole in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornidazole (B1677491) is a 5-nitroimidazole derivative with potent antimicrobial and antiprotozoal activity. It is widely used in the treatment of infections caused by anaerobic bacteria and protozoa. The therapeutic efficacy of ornidazole is directly related to its concentration at the site of infection. Therefore, accurate quantification of ornidazole in various biological matrices, including tissue, is crucial for pharmacokinetic studies, drug efficacy evaluation, and toxicological assessments.
This document provides a detailed analytical method for the quantification of ornidazole in tissue samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action
Ornidazole's antimicrobial activity is a result of the reduction of its nitro group within the microbial cell. This process, which occurs under anaerobic conditions, produces reactive intermediates that disrupt the helical structure of DNA, leading to strand breakage and ultimately, microbial cell death.
Caption: Ornidazole's mechanism of action.
Analytical Methods
Two primary methods are presented for the quantification of ornidazole in tissue samples: HPLC-UV for routine analysis and LC-MS/MS for higher sensitivity and specificity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of ornidazole in the microgram per gram (µg/g) range.
Caption: HPLC-UV workflow for ornidazole quantification.
Materials and Reagents:
-
Ornidazole reference standard
-
Tinidazole (B1682380) (Internal Standard, IS)
-
Dichloromethane (B109758) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
Phosphate Buffered Saline (PBS)
Equipment:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Tissue Homogenization: Weigh the tissue sample and homogenize it in 3 volumes of cold PBS.
-
Sample Preparation:
-
To 1 mL of tissue homogenate, add 100 µL of tinidazole internal standard solution (20 µg/mL in methanol).
-
Add 7 mL of dichloromethane and vortex for 10 minutes.[1]
-
Centrifuge at 3000 rpm for 5 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.[1]
-
Reconstitute the residue with 200 µL of mobile phase and inject 20 µL into the HPLC system.[1]
-
-
Chromatographic Conditions:
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 50 ng/mL - 12 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Retention Time (Ornidazole) | ~9.2 min[1] |
| Retention Time (Tinidazole - IS) | ~4.5 min[1] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] |
Table 2: Precision and Accuracy of the HPLC-UV Method in Plasma (as a proxy for tissue matrix)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 150 | < 3.52[1] | < 3.52[1] | 97.08 - 99.29[1] |
| Medium | 5000 | < 3.52[1] | < 3.52[1] | 97.08 - 99.29[1] |
| High | 9000 | < 3.52[1] | < 3.52[1] | 97.08 - 99.29[1] |
Note: Data from plasma samples are presented as a reference. Method validation should be performed using the specific tissue matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of ornidazole (nanogram per gram, ng/g, range).
Caption: LC-MS/MS workflow for ornidazole quantification.
Materials and Reagents:
-
Ornidazole reference standard
-
d5-Ornidazole (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Phosphate Buffered Saline (PBS)
Equipment:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm)
Procedure:
-
Tissue Homogenization: Weigh the tissue sample and homogenize it in 3 volumes of cold PBS.
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][5]
-
MRM Transitions:
-
Ornidazole: Precursor ion -> Product ion (specific m/z values to be determined based on instrumentation).
-
d5-Ornidazole: Precursor ion -> Product ion (specific m/z values to be determined based on instrumentation).
-
-
Table 3: LC-MS/MS Method Validation Parameters in Human Plasma (as a proxy for tissue matrix)
| Parameter | Result |
| Linearity Range | To be determined based on specific assay requirements |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range |
Table 4: Precision and Accuracy of the LC-MS/MS Method in Human Plasma (as a proxy for tissue matrix)
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Nominal) |
| Low | < 15% | < 15% | 85-115% |
| Medium | < 15% | < 15% | 85-115% |
| High | < 15% | < 15% | 85-115% |
Note: Data from plasma samples are presented as a reference. Method validation should be performed using the specific tissue matrix according to FDA and EMA guidelines.[4][5]
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of ornidazole in tissue samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and the available instrumentation. For both methods, it is imperative to perform a full method validation using the specific tissue matrix of interest to ensure data accuracy and reliability. Common extraction techniques for biological matrices include liquid-liquid extraction and solid-phase extraction.[6] For LC-MS/MS bioanalysis, while plasma is commonly used, other matrices like blood or serum may be more appropriate depending on the drug.[6]
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
overcoming matrix effects in Ornidazole quantification with a labeled standard
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals to address challenges in the quantification of Ornidazole (B1677491), with a focus on overcoming matrix effects using stable isotope-labeled (SIL) internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Ornidazole?
A1: Matrix effect is the alteration of ionization efficiency for a target analyte, such as Ornidazole, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2][3] In bioanalysis, compounds like phospholipids, salts, and endogenous metabolites are common sources of matrix effects.[4][5]
Q2: Why is a stable isotope-labeled (SIL) internal standard, like d5-Ornidazole, recommended for Ornidazole quantification?
A2: A SIL internal standard is considered the gold standard for correcting matrix effects in LC-MS/MS bioanalysis.[6] Because a SIL-IS (e.g., d5-Ornidazole) is nearly identical to the analyte in its physicochemical properties, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the unlabeled Ornidazole.[7] This allows for an accurate analyte-to-internal standard peak area ratio, which corrects for variations in both sample preparation recovery and matrix effects, thereby improving accuracy and precision.[8]
Q3: What are the typical mass transitions for Ornidazole and its d5-labeled internal standard in LC-MS/MS analysis?
A3: For positive electrospray ionization (ESI) mode, a common mass transition for Ornidazole is m/z 220→128. For its deuterated internal standard, d5-Ornidazole, the transition is m/z 225→128.[9]
Troubleshooting Guide
Issue 1: Poor accuracy and/or precision in quality control (QC) samples.
-
Question: My QC samples for Ornidazole are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value). What are the likely causes and how can I troubleshoot this?
-
Answer: This issue often points to uncompensated matrix effects or problems with sample preparation.
Troubleshooting Steps:
-
Evaluate Matrix Effect: Quantify the extent of ion suppression or enhancement. A post-extraction addition experiment is the standard approach for this.[1] The matrix factor (MF) can be calculated, and if the MF varies significantly between different lots of the biological matrix, it indicates a method susceptible to inter-lot variability.[1]
-
Optimize Sample Preparation: The initial method of protein precipitation with acetonitrile (B52724) is fast but may not be sufficient to remove all interfering matrix components.[9][10] Consider more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interferences.[2]
-
Optimize Chromatography: Modify your LC method to achieve better separation between Ornidazole and the co-eluting matrix interferences. This can be done by:
-
Trying a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
Adjusting the mobile phase composition or the gradient elution profile to shift the retention time of Ornidazole away from regions of significant ion suppression.[2]
-
-
Issue 2: Inconsistent or unexpectedly low/high response for the d5-Ornidazole internal standard.
-
Question: The peak area of my d5-Ornidazole IS is highly variable between samples, or it is significantly different from the response in my calibration standards. Why is this happening?
-
Answer: High variability in the IS signal suggests that the matrix effect is not consistent across samples and is not being adequately corrected.
Troubleshooting Steps:
-
Check for Contamination: Ensure there is no Ornidazole contamination in your d5-Ornidazole stock solution. The peak area of the IS in blank samples should be less than 5% of the peak area in the lowest calibration standard.[9]
-
Investigate Differential Matrix Effects: While a SIL-IS is ideal, extreme variations in matrix composition between individual samples (e.g., patient samples) can still sometimes lead to differential effects on the analyte and the IS.[4]
-
Enhance Sample Cleanup: As with Issue 1, a more robust sample preparation method (LLE or SPE) is the most effective way to reduce the overall load of matrix components, leading to a more consistent response for both the analyte and the IS.[1]
-
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This method was successfully used for the determination of Ornidazole in human plasma.[9][10]
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the working solution of the internal standard (d5-Ornidazole).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
2. LC-MS/MS Parameters
The following parameters are based on a validated method for Ornidazole quantification.[9]
-
Liquid Chromatography:
-
Column: Capcell PAK MG C18 (100 × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with a specific gradient (details would be in the full method).
-
Flow Rate: 0.8 mL/min
-
Run Time: 5.0 min
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ornidazole: m/z 220 → 128
-
d5-Ornidazole (IS): m/z 225 → 128
-
-
Data Presentation
Table 1: Matrix Effect and Recovery Data for Ornidazole Quantification
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| Ornidazole | 300 | 96.0 | 0.2 | 99.2 | 2.7 |
| 3000 | 95.8 | 1.5 | 98.7 | 3.4 | |
| 8000 | 97.3 | 2.1 | 101.5 | 1.8 |
Data adapted from a study using d5-Ornidazole as the internal standard.[9] Matrix effect was calculated as the ratio of the peak area in the presence of matrix to the peak area in a neat solution. A value close to 100% indicates minimal matrix effect.
Visualizations
Caption: Experimental workflow for Ornidazole quantification in plasma.
Caption: The mechanism of matrix effects in LC-MS/MS analysis.
Caption: How a labeled standard corrects for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ornidazole LC-MS/MS Assay Sensitivity
Welcome to the technical support center for the optimization and troubleshooting of Ornidazole (B1677491) LC-MS/MS assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the sensitivity and robustness of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for an Ornidazole LC-MS/MS assay in plasma?
A typical LLOQ for Ornidazole in plasma can range from 1.0 ng/mL to 50 ng/mL, depending on the sample preparation technique, instrumentation, and specific method parameters.[1][2][3] For instance, a highly sensitive method utilizing protein precipitation has achieved an LLOQ of 1.0 ng/mL in rat plasma.[1][2] Another method for enantioselective determination in human plasma reported an LLOQ of 0.030 µg/mL (30 ng/mL) for each enantiomer.[4]
Q2: Which sample preparation technique is best for improving the sensitivity of my Ornidazole assay?
The choice of sample preparation technique significantly impacts assay sensitivity by reducing matrix effects and concentrating the analyte. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid technique, often using acetonitrile.[1][2][5][6] It is effective for cleaning up plasma samples and has been used in methods achieving low ng/mL LLOQs.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE, using solvents like ethyl acetate (B1210297) or dichloromethane, can provide a cleaner extract than PPT, potentially leading to lower background noise and improved sensitivity.[3][4]
-
Solid-Phase Extraction (SPE): SPE can offer the most thorough cleanup, significantly reducing matrix suppression and improving sensitivity, though it is often more time-consuming and costly to develop.
The optimal technique depends on the required sensitivity, sample matrix, and available resources. For high sensitivity, LLE or SPE are generally preferred over PPT.
Q3: How do I select an appropriate internal standard (IS) for my Ornidazole assay?
An ideal internal standard should have similar physicochemical properties to the analyte, including extraction recovery, chromatographic retention, and ionization efficiency.[7] For Ornidazole, common choices include:
-
Stable Isotope-Labeled (SIL) Ornidazole: Deuterated Ornidazole (e.g., d5-Ornidazole) is the gold standard as it co-elutes with the analyte and has nearly identical extraction and ionization properties, providing the most accurate correction for matrix effects and system variability.[4][6]
-
Structural Analogs: If a SIL-IS is unavailable, a structural analog can be used. Metronidazole and Tinidazole are frequently used as internal standards in Ornidazole assays due to their structural similarity.[1][3]
Q4: What are the common Multiple Reaction Monitoring (MRM) transitions for Ornidazole?
Ornidazole is typically analyzed in positive electrospray ionization (ESI+) mode. The most commonly reported MRM transition is:
It is crucial to optimize the collision energy for this transition on your specific mass spectrometer to ensure the highest signal intensity.[8][9]
Troubleshooting Guides
Issue 1: High Background Noise or Poor Signal-to-Noise (S/N) Ratio
High background noise can significantly impact the sensitivity and accuracy of your assay.[10]
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives.[10][11] Prepare fresh mobile phases daily. |
| Matrix Effects | Improve sample cleanup. Switch from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components.[12] |
| Contaminated LC System or Column | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water).[10] If contamination persists, consider replacing the column or installing a guard column. |
| Dirty Ion Source | Clean the ion source components, including the capillary, cone, and lenses, according to the manufacturer's instructions.[10][13] |
| Suboptimal MS Parameters | Re-optimize ion source parameters (e.g., gas flows, temperature, capillary voltage) to maximize the Ornidazole signal and minimize background.[8][14] |
Workflow for Diagnosing High Background Noise
Caption: Troubleshooting logic for high background noise.
Issue 2: Low or No Signal for Ornidazole
A weak or absent signal prevents accurate quantification, especially at low concentrations.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect MS Parameters | Verify the MRM transition (e.g., 220.1 → 128.0) and polarity (positive mode).[1][2][4] Infuse a standard solution of Ornidazole to optimize the precursor/product ions and collision energy on your instrument.[8] |
| Poor Ionization | Adjust mobile phase pH. The addition of a small amount of formic acid (e.g., 0.1%) can improve protonation and enhance the signal in positive ESI mode.[1][2] |
| Analyte Degradation | Ornidazole can degrade under certain conditions, such as in highly alkaline or acidic solutions, or under oxidative stress.[15][16] Ensure proper sample storage (e.g., -80°C) and handling.[6] |
| Inefficient Sample Extraction | Optimize the extraction solvent and pH. For LLE, test different organic solvents. For SPE, screen different sorbents and elution solvents to maximize recovery. |
| LC Peak Shape Issues | Poor peak shape (e.g., broad or tailing peaks) will lower the peak height and reduce sensitivity. Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. Check for column degradation. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Ornidazole in Plasma
This protocol is a simple and rapid method for sample cleanup.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., Metronidazole in methanol).
-
Precipitation: Add 250 µL of ice-cold acetonitrile.[6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 11,000 x g) for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[1][2]
Workflow for Protein Precipitation
Caption: Step-by-step protein precipitation workflow.
Quantitative Data Summary
The following tables summarize key parameters from published Ornidazole LC-MS/MS methods to aid in method development and comparison.
Table 1: LC-MS/MS Method Parameters for Ornidazole Analysis
| Parameter | Method 1 (Du et al., 2014)[5][6] | Method 2 (Roychoudhury et al., 2024)[1][2] | Method 3 (Du et al., 2013)[4] |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Sample Prep | Protein Precipitation (Acetonitrile) | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) |
| LC Column | Capcell PAK MG C18 (100 x 4.6 mm, 5 µm) | Not specified | Chiral-AGP (150 x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with additives | Acetonitrile/0.1% Formic Acid (75:25 v/v) | 10mM Ammonium Acetate/Acetic Acid |
| Ionization | ESI+ | ESI+ | ESI+ |
| MRM Transition | Not specified | 220.10 → 127.90 | 220 → 128 |
| Internal Standard | d5-Ornidazole | Metronidazole | d5-Ornidazole |
| LLOQ | 100 ng/mL (for Ornidazole) | 1.0 ng/mL | 0.030 µg/mL (30 ng/mL) |
| Linearity Range | 100 - 24000 ng/mL | 3.0 - 250.0 ng/mL | 0.030 - 10.0 µg/mL |
Table 2: Precision and Accuracy Data Comparison
| Analyte | QC Level | Method 1 (Du et al., 2014)[17] | Method 2 (Roychoudhury et al., 2024)[1] | Method 3 (Du et al., 2013)[4] |
| Ornidazole | Low QC | Precision (%RSD): Intra-day: 3.7, Inter-day: 9.3Accuracy (%RE): Intra-day: 1.8, Inter-day: 0.1 | Precision (%RSD): Intra-day: 6.98, Inter-day: 5.89Accuracy (%RE): Intra-day: 1.88, Inter-day: 1.54 | Precision (%RSD): Intra-day: 1.8-6.2, Inter-day: 1.5-10.2Accuracy (%RE): -4.5 to 1.2 |
| Ornidazole | Mid QC | Precision (%RSD): Intra-day: 2.1, Inter-day: 4.8Accuracy (%RE): Intra-day: 1.1, Inter-day: -0.8 | Precision (%RSD): Intra-day: 4.55, Inter-day: 4.67Accuracy (%RE): Intra-day: -1.31, Inter-day: 0.88 | Not specified |
| Ornidazole | High QC | Precision (%RSD): Intra-day: 2.8, Inter-day: 3.5Accuracy (%RE): Intra-day: 0.5, Inter-day: -1.2 | Precision (%RSD): Intra-day: 3.34, Inter-day: 3.87Accuracy (%RE): Intra-day: 0.98, Inter-day: 0.54 | Not specified |
Note: Precision and accuracy acceptance criteria are typically within ±15% (±20% at the LLOQ).
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cerilliant.com [cerilliant.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 10. zefsci.com [zefsci.com]
- 11. echemi.com [echemi.com]
- 12. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 13. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Isotopic Interference in Ornidazole-13C2,15N2 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ornidazole-13C2,15N2 as an internal standard in quantitative analyses.
Introduction to Isotopic Interference
In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for accurate quantification.[1] this compound is a SIL-IS for Ornidazole, designed to mimic the physicochemical properties of the analyte, thus compensating for variability during sample preparation and analysis.[2][3] However, a phenomenon known as isotopic interference, or cross-contribution, can occur. This arises from the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ³⁷Cl) in the unlabeled analyte, which can contribute to the signal of the SIL-IS, and vice-versa.[4] This guide will help you identify, understand, and mitigate these interferences in your Ornidazole analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in unlabeled Ornidazole that overlap with the mass-to-charge ratio (m/z) of the this compound internal standard. Ornidazole's molecular formula is C₇H₁₀ClN₃O₃.[5][6] Due to the natural abundance of isotopes like ¹³C (1.1%) and ³⁷Cl (~32.5% of chlorine), a small percentage of unlabeled Ornidazole molecules will have a mass that is one or more daltons higher than the monoisotopic mass. This can lead to an artificially high response for the internal standard, impacting the accuracy of quantification.
Q2: How can I predict the extent of isotopic interference from unlabeled Ornidazole?
A2: The theoretical isotopic distribution of unlabeled Ornidazole can be calculated based on its molecular formula and the natural abundance of each element's isotopes. This prediction helps in anticipating the level of interference.
Q3: What are the typical MRM transitions for Ornidazole and its labeled internal standards?
A3: The Multiple Reaction Monitoring (MRM) transitions are crucial for the selectivity of the LC-MS/MS method. Based on published literature, a common transition for Ornidazole is m/z 220 → 128.[3] For a deuterated internal standard (Ornidazole-d5), the transition is m/z 225 → 128.[3] For this compound, the precursor ion would be shifted by +4 Da (2 from ¹³C and 2 from ¹⁵N). Assuming the fragmentation pattern remains the same, the estimated MRM transition would be m/z 224 → 132 or m/z 224 -> 128, depending on where the labels are on the fragmented ion. It is crucial to optimize these transitions on your specific instrument.
Q4: Can Ornidazole metabolites interfere with the analysis?
A4: Yes, metabolites can potentially cause isobaric interference if they have the same nominal mass as Ornidazole or its internal standard and produce a similar product ion. Major metabolites of Ornidazole include hydroxylated and glucuronidated species.[7][8] For example, a hydroxylated metabolite would have a mass increase of 16 Da. While not directly isobaric with the M+4 internal standard, it is essential to ensure chromatographic separation of Ornidazole from its metabolites to prevent any potential in-source fragmentation or co-elution issues that could lead to interference.[9]
Troubleshooting Guide
Problem 1: High background signal or significant peak area for the internal standard in blank samples.
-
Question: I am analyzing a blank matrix sample (e.g., plasma without any analyte or IS), but I see a significant peak at the retention time and MRM transition of my this compound internal standard. What could be the cause?
-
Answer:
-
Contamination: The most straightforward cause is contamination of your blank matrix, solvents, or LC-MS/MS system.
-
Analyte Contribution at High Concentrations: If you are running high concentration samples of unlabeled Ornidazole, the M+4 isotope of Ornidazole may be contributing to the signal of your this compound internal standard.
-
Metabolite Interference: A metabolite from a previously administered drug that is isobaric with your internal standard could be present in the matrix.
-
-
Troubleshooting Steps:
-
Verify Blank Matrix: Analyze a new, certified blank matrix from a different lot to rule out matrix contamination.
-
System Cleanup: Thoroughly flush the LC system and injection port with a strong solvent to remove any residual Ornidazole.
-
Assess Isotopic Contribution: Prepare a high-concentration solution of unlabeled Ornidazole and inject it without the internal standard. Monitor the MRM transition of the internal standard to quantify the percentage of signal contribution.
-
Chromatographic Separation: Ensure that your chromatographic method adequately separates Ornidazole from its known metabolites.
-
Problem 2: Non-linear calibration curve, especially at the high concentration end.
-
Question: My calibration curve for Ornidazole is showing a quadratic fit rather than a linear one, with a negative bias at higher concentrations. Why is this happening?
-
Answer: This is a classic sign of isotopic interference from the unlabeled analyte to the stable isotope-labeled internal standard. At high concentrations of unlabeled Ornidazole, the contribution of its M+4 isotope to the this compound signal becomes significant, leading to an artificially high internal standard response and a lower analyte/IS ratio.
-
Troubleshooting Steps:
-
Mathematical Correction: Use a validated software that can apply a correction algorithm for natural isotopic abundance.
-
Select a Different Product Ion: If possible, select a product ion for the internal standard that does not contain the labeled atoms, which might reduce the interference.
-
Increase Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution from the analyte. However, this may increase costs and could potentially lead to ion suppression.
-
Use a Less Abundant Isotope for Quantification: In some cases, using a less abundant but interference-free product ion for the internal standard can be a solution.
-
Problem 3: Inaccurate quantification of Quality Control (QC) samples.
-
Question: My low concentration QC samples are accurate, but my high concentration QC samples are showing a consistent negative bias. What is the issue?
-
Answer: This is likely due to the isotopic contribution from the high concentration of unlabeled Ornidazole in the QC sample to the internal standard signal. The effect is more pronounced at higher analyte concentrations.
-
Troubleshooting Steps:
-
Confirm Isotopic Contribution: Analyze a solution containing only the high QC concentration of unlabeled Ornidazole and measure the signal at the internal standard's MRM transition.
-
Apply Correction Factor: Based on the measured contribution, a mathematical correction can be applied to the peak area of the internal standard in the high QC samples.
-
Re-evaluate Calibration Curve Range: If the interference is significant and cannot be easily corrected, consider narrowing the dynamic range of the assay.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Ornidazole Molecular Formula | C₇H₁₀ClN₃O₃ | [5][6] |
| Ornidazole Monoisotopic Mass | 219.0411 u | [5] |
| This compound Molecular Formula | C₅¹³C₂H₁₀ClN¹⁵N₂O₃ | [7] |
| This compound Molecular Weight | 223.60 g/mol | [7] |
| Ornidazole MRM Transition (ESI+) | m/z 220 → 128 | [3] |
| Ornidazole-d5 MRM Transition (ESI+) | m/z 225 → 128 | [3] |
| Estimated this compound MRM Transition (ESI+) | m/z 224 → 132 (or 128) | Estimated |
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
| ³⁵Cl | 75.78 |
| ³⁷Cl | 24.22 |
| Analyte | LLOQ | ULOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |
| Ornidazole | 0.030 µg/mL | 10.0 µg/mL | 1.8-6.2 | 1.5-10.2 | -5.4 to 1.2 |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add the working solution of this compound.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Ornidazole from its metabolites (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Ornidazole: m/z 220 → 128
-
This compound: m/z 224 → 132 (or 128) - to be optimized
-
Visualizations
Caption: Workflow for identifying and correcting isotopic interference.
Caption: Ornidazole metabolism and potential for isobaric interference.
References
- 1. 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Stable Isotope Reference Standard for LC-MS/MS and GC-MS Applications [witega.de]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Poor Peak Shape in Ornidazole Analysis
Welcome to the technical support center for Ornidazole analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to poor peak shape in chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My Ornidazole peak is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC analysis of Ornidazole. It can lead to inaccurate quantification and poor resolution.
Potential Causes & Solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the Ornidazole molecule, causing peak tailing.[1][2][3]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0-4.0) can protonate the silanol groups, reducing their interaction with Ornidazole.[3][4]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically blocks many of the residual silanol groups.[2][3]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[4]
-
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can create active sites that cause tailing.[5][6][7]
-
Solution 1: Use a Guard Column: A guard column installed before the analytical column can trap contaminants and extend the life of the main column.[8]
-
Solution 2: Column Washing: Implement a regular column washing protocol with a strong solvent to remove strongly retained compounds.
-
Solution 3: Replace the Column: If the tailing is severe and persists after washing, the column may be irreversibly damaged and require replacement.[5][9]
-
-
Sample Overload: Injecting too much Ornidazole can saturate the stationary phase, leading to tailing.[1][10]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Minimize Tubing: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.
-
Troubleshooting Workflow for Peak Tailing
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ammanu.edu.jo [ammanu.edu.jo]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. mastelf.com [mastelf.com]
- 8. asianpubs.org [asianpubs.org]
- 9. google.com [google.com]
- 10. pharmaguru.co [pharmaguru.co]
minimizing ion suppression in ESI-MS for Ornidazole quantification
Welcome to the technical support center for the analysis of Ornidazole (B1677491) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate, reproducible results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of Ornidazole.
Issue 1: Low or Inconsistent Ornidazole Signal Intensity
Question: My Ornidazole signal is significantly lower than expected, or it varies greatly between injections, especially in my quality control (QC) samples. What could be the cause and how can I fix it?
Answer:
Low and inconsistent signal intensity is a classic symptom of ion suppression. Ion suppression occurs when co-eluting matrix components from your sample interfere with the ionization of Ornidazole in the ESI source, leading to a reduced signal.[1] The variability between samples is likely due to differences in the matrix composition from one sample to another.[2]
Troubleshooting Steps:
-
Evaluate Matrix Effects: The first step is to confirm that ion suppression is the problem. This can be done qualitatively using a post-column infusion experiment or quantitatively by comparing the analyte response in a post-extraction spiked blank matrix sample to that in a pure solvent.[3] A significantly lower signal in the matrix sample confirms ion suppression.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS system.[4]
-
Protein Precipitation (PPT): This is a simple and fast method. For Ornidazole analysis in plasma, protein precipitation with acetonitrile (B52724) has been successfully used.[5][6] However, PPT is the least selective method and may leave behind significant amounts of phospholipids, which are major contributors to ion suppression.[3][7]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. A validated method for Ornidazole enantiomers in plasma uses ethyl acetate (B1210297) for extraction.[8] LLE is more effective at removing salts and highly polar matrix components.
-
Solid-Phase Extraction (SPE): SPE is the most selective sample preparation technique and can provide the cleanest extracts, significantly reducing matrix effects.[7][9] While a specific SPE protocol for Ornidazole was not found in the initial search, developing one using a reverse-phase or mixed-mode cartridge could yield excellent results.
-
-
Optimize Chromatographic Separation: Increasing the chromatographic resolution between Ornidazole and co-eluting matrix components can significantly reduce ion suppression.[4]
-
Adjust the gradient elution profile to better separate Ornidazole from early-eluting, polar interferences.
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Consider using a smaller particle size column (e.g., sub-2 µm) for improved peak efficiency and resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression.[10] Deuterated Ornidazole (d5-Ornidazole) is an ideal internal standard as it co-elutes with Ornidazole and experiences the same degree of ion suppression.[5][8] This allows for accurate quantification based on the ratio of the analyte to the internal standard, even if the absolute signal intensity varies.[5]
Issue 2: Poor Reproducibility and Accuracy in Calibration Curve
Question: My calibration curve for Ornidazole has poor linearity (r² < 0.99) and the accuracy of my back-calculated concentrations is outside the acceptable range (±15%). Why is this happening?
Answer:
This issue is also commonly linked to matrix effects. If the matrix effect is not consistent across your calibration standards, it can lead to poor linearity and accuracy. This can happen if the blank matrix used to prepare your standards is different from the matrix of your unknown samples.
Troubleshooting Steps:
-
Employ Matrix-Matched Calibrators: Always prepare your calibration standards in the same biological matrix as your samples (e.g., human plasma, rat urine).[4] This helps to ensure that the degree of ion suppression is consistent across the calibration curve and the unknown samples.
-
Assess Matrix Factor: The FDA and other regulatory bodies recommend the evaluation of matrix effects as part of method validation.[2] This involves analyzing samples from multiple sources of blank matrix to ensure that the method is not susceptible to variability between individuals or lots.
-
Check for Contamination: Exogenous materials, such as polymers from plastic tubes or anticoagulants like heparin, can also cause ion suppression and affect reproducibility.[11] Ensure you use the same brand and type of collection tubes and processing materials for all samples and standards.
-
Dilute the Sample: If the concentration of Ornidazole is high enough, a simple dilution of the sample can reduce the concentration of interfering matrix components and minimize ion suppression.[12] However, this will also dilute the analyte, potentially impacting the lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Ornidazole quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the target analyte (Ornidazole) in the ESI source.[4] This happens because the matrix components compete with the analyte for the available charge on the ESI droplets or interfere with the droplet evaporation process.[1] The result is a decreased signal intensity for Ornidazole, which can lead to reduced sensitivity, accuracy, and precision in your quantitative analysis.[1]
Q2: Which ionization source is better to avoid ion suppression for Ornidazole, ESI or APCI?
A2: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3] This is because ESI is more sensitive to the presence of non-volatile salts and other matrix components that affect droplet surface tension and evaporation. APCI, which involves gas-phase ionization, is often less affected by these matrix components. If you are experiencing significant and intractable ion suppression with ESI, testing your method with an APCI source, if available, could be a viable solution.
Q3: How do I choose the right internal standard (IS) for Ornidazole analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated Ornidazole (d5-Ornidazole).[5][8] A SIL-IS has nearly identical chemical and physical properties to Ornidazole, meaning it will have the same chromatographic retention time and experience the same degree of extraction recovery and ion suppression. This allows it to accurately correct for variations in the analytical process. If a SIL-IS is not available, a structural analog can be used, but it must be chromatographically separated from Ornidazole and may not perfectly mimic its behavior in the ion source.
Q4: Can modifying the mobile phase help reduce ion suppression?
A4: Yes, mobile phase composition can influence ion suppression.
-
pH: Adjusting the pH of the mobile phase can alter the retention of both Ornidazole and interfering matrix components, potentially improving their separation. For ESI positive mode, a mobile phase with a low pH (e.g., using formic acid) is common to promote the formation of [M+H]+ ions.
-
Additives: The type and concentration of mobile phase additives can have an impact. Formic acid is generally preferred over trifluoroacetic acid (TFA), as TFA is a known ion-suppressing agent.[1] Keep the concentration of any additives as low as possible to achieve the desired chromatography.
Data Presentation
The following table summarizes the key parameters from validated LC-MS/MS methods for the quantification of Ornidazole in human plasma, allowing for a comparison of successful experimental approaches.
| Parameter | Method 1: Du et al. (2014)[5][6] | Method 2: Du et al. (2013)[8] |
| Analyte(s) | Ornidazole & its main metabolites | Ornidazole Enantiomers |
| Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation with Acetonitrile | Liquid-Liquid Extraction with Ethyl Acetate |
| Internal Standard | d5-Ornidazole | R-(+)-d5-Ornidazole & S-(-)-d5-Ornidazole |
| LC Column | Capcell PAK MG C18 (100 x 4.6 mm, 5 µm) | Chiral-AGP (150 x 4.0 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.05% formic acid and 2 mM ammonium (B1175870) acetate) | Isocratic elution with 10 mM Ammonium Acetate / Acetic Acid (100/0.01, v/v) |
| Ionization Mode | ESI Positive | ESI Positive |
| LLOQ | 100 ng/mL for Ornidazole | 0.030 µg/mL (30 ng/mL) for each enantiomer |
| Intra-day Precision (%RSD) | ≤ 8.8% | 1.8 - 6.2% |
| Inter-day Precision (%RSD) | ≤ 8.8% | 1.5 - 10.2% |
| Accuracy (%RE) | -6.5% to 7.2% | -5.4% to 1.2% |
Experimental Protocols
Protocol 1: Protein Precipitation for Ornidazole Quantification in Plasma
Adapted from Du et al., Bioanalysis, 2014.[5][6]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of plasma sample.
-
Internal Standard Addition: Add the working solution of the internal standard (d5-Ornidazole).
-
Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at approximately 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction for Ornidazole Enantiomers in Plasma
Adapted from Du et al., Journal of Pharmaceutical and Biomedical Analysis, 2013.[8]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: To a suitable tube, add 100 µL of plasma sample.
-
Internal Standard Addition: Add the working solutions of the internal standards (R-(+)-d5-ornidazole and S-(-)-d5-ornidazole).
-
Extraction: Add 1 mL of ethyl acetate to the plasma sample.
-
Vortexing: Vortex the mixture for 3 minutes to facilitate extraction.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Ornidazole-¹³C₂,¹⁵N₂ Stability in Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Ornidazole-¹³C₂,¹⁵N₂ in biological samples. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for Ornidazole-¹³C₂,¹⁵N₂ in biological samples?
For optimal stability, biological samples (e.g., plasma, urine, tissue homogenates) containing Ornidazole-¹³C₂,¹⁵N₂ should be stored frozen at or below -20°C for short-term storage and at -70°C or lower for long-term storage.[1] It is crucial to minimize freeze-thaw cycles.
Q2: How stable is Ornidazole-¹³C₂,¹⁵N₂ during sample collection and processing at room temperature?
While specific data for the labeled compound is limited, studies on the parent compound, Ornidazole (B1677491), suggest that it is relatively stable at room temperature for short periods. However, to minimize potential degradation, it is best practice to process samples on ice and freeze them as soon as possible after collection. One product sheet suggests that Ornidazole-¹³C₂,¹⁵N₂ can be stored at room temperature, but this is likely for the pure compound and not for biological samples.[2]
Q3: What are the potential degradation pathways for Ornidazole-¹³C₂,¹⁵N₂ in biological samples?
Based on studies of Ornidazole, degradation can occur under certain conditions.[3][4] The nitroimidazole ring is susceptible to reduction.[3] Additionally, dechlorination, N-denitration, and cleavage of the molecule have been observed under specific experimental conditions.[4] Exposure to strong acidic or alkaline conditions, oxidizing agents, and light can accelerate degradation.[3]
Q4: How many freeze-thaw cycles can my samples undergo without significant degradation of Ornidazole-¹³C₂,¹⁵N₂?
Q5: Are there any known issues with the stability of Ornidazole-¹³C₂,¹⁵N₂ during sample extraction?
The stability of Ornidazole-¹³C₂,¹⁵N₂ during extraction is dependent on the method used. Common extraction techniques like protein precipitation with acetonitrile (B52724) or methanol, or liquid-liquid extraction, are generally compatible. However, prolonged exposure to harsh pH conditions or high temperatures during extraction should be avoided.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Ornidazole-¹³C₂,¹⁵N₂ | Sample degradation due to improper storage. | Ensure samples are stored at ≤ -20°C and minimize freeze-thaw cycles. For long-term storage, use ≤ -70°C.[1] |
| Degradation during sample processing. | Keep samples on ice during processing and minimize exposure to light and ambient temperature. | |
| Inefficient extraction. | Optimize the extraction procedure. Ensure the pH of the extraction solvent is appropriate and that the solvent is compatible with Ornidazole. | |
| High variability in analytical results | Inconsistent sample handling. | Standardize all sample handling procedures, including collection, processing, and storage. |
| Matrix effects. | Evaluate for matrix effects (ion suppression or enhancement) in your LC-MS/MS method. Consider using a different extraction method or a different ionization source. | |
| Presence of unexpected peaks in the chromatogram | Degradation of Ornidazole-¹³C₂,¹⁵N₂. | Review the degradation pathways of Ornidazole.[3][4] Adjust sample handling and storage to minimize degradation. |
| Contamination. | Ensure all labware and solvents are clean and free of contaminants. |
Experimental Protocols
Protocol 1: Short-Term Stability Assessment
-
Objective: To evaluate the stability of Ornidazole-¹³C₂,¹⁵N₂ in a biological matrix at room temperature and under refrigeration.
-
Procedure:
-
Spike a fresh biological matrix (e.g., human plasma) with a known concentration of Ornidazole-¹³C₂,¹⁵N₂.
-
Divide the spiked sample into aliquots.
-
Store aliquots at room temperature (e.g., 25°C) and under refrigeration (e.g., 4°C).
-
Analyze the concentration of Ornidazole-¹³C₂,¹⁵N₂ at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Compare the results to the initial concentration at time 0.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of Ornidazole-¹³C₂,¹⁵N₂ after multiple freeze-thaw cycles.
-
Procedure:
-
Spike a fresh biological matrix with a known concentration of Ornidazole-¹³C₂,¹⁵N₂.
-
Divide the spiked sample into aliquots.
-
Store the aliquots at -20°C or -70°C for at least 24 hours.
-
Subject the aliquots to a specified number of freeze-thaw cycles (e.g., 3 or 5 cycles). A single cycle consists of freezing for at least 12 hours and then thawing unassisted at room temperature.
-
After the final thaw, analyze the concentration of Ornidazole-¹³C₂,¹⁵N₂.
-
Compare the results to the concentration of a control sample that has not undergone freeze-thaw cycles.
-
Protocol 3: Long-Term Stability Assessment
-
Objective: To assess the stability of Ornidazole-¹³C₂,¹⁵N₂ in a biological matrix over an extended period.
-
Procedure:
-
Spike a fresh biological matrix with a known concentration of Ornidazole-¹³C₂,¹⁵N₂.
-
Divide the spiked sample into aliquots for each time point.
-
Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Analyze the concentration of Ornidazole-¹³C₂,¹⁵N₂ at specified time points (e.g., 0, 1, 3, 6, and 12 months).
-
Compare the results to the initial concentration at time 0.
-
Visualizations
Caption: Experimental workflow for assessing the stability of Ornidazole-¹³C₂,¹⁵N₂.
Caption: Troubleshooting guide for inconsistent Ornidazole-¹³C₂,¹⁵N₂ analytical results.
References
- 1. nist.gov [nist.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Degradation of the antibiotic ornidazole in aqueous solution by using nanoscale zero-valent iron particles: kinetics, mechanism, and degradation pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
best practices for preparing calibration curves with a labeled internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the best practices for preparing calibration curves with a labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use a labeled internal standard for my calibration curve?
Using a labeled internal standard (IS) is a crucial best practice in quantitative analysis, particularly for LC-MS/MS and GC-MS techniques.[1] A stable isotope-labeled (SIL) internal standard is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte of interest.[2][3][4] This similarity ensures that the IS and the analyte behave almost identically during sample preparation, extraction, chromatography, and ionization.[2] Consequently, the SIL-IS can effectively compensate for variability in:
-
Sample processing and extraction: It corrects for losses that may occur during these steps.[5]
-
Injection volume: It accounts for minor variations in the amount of sample injected.[2]
-
Matrix effects: It helps to mitigate signal suppression or enhancement caused by other components in the sample matrix.[1][2][6][7]
By using the ratio of the analyte signal to the internal standard signal, you can achieve more accurate and precise quantification.[1][8]
Q2: What are the key criteria for selecting a suitable labeled internal standard?
The ideal labeled internal standard should possess the following characteristics:
-
Structural Similarity: It should be a stable isotope-labeled version of the analyte (e.g., deuterated, ¹³C, or ¹⁵N).[3][9] This ensures similar physicochemical properties and chromatographic behavior.[4][10]
-
Co-elution: The IS should co-elute with the analyte to ensure both are subjected to the same matrix effects at the same time.[9][11]
-
Mass Difference: The mass-to-charge ratio (m/z) of the IS should be sufficiently different from the analyte to be clearly distinguished by the mass spectrometer, typically a difference of at least 3 amu is recommended to avoid cross-talk.[9][12]
-
Purity: The IS should have high isotopic and chemical purity (ideally ≥98% and >99% respectively) to prevent interference with the analyte signal.[11] Always request a certificate of analysis from your supplier.[11]
-
Stability: The isotopic label must be on a stable position in the molecule to avoid back-exchange with protons from the solvent or matrix.[11]
Q3: How do I prepare my stock and working solutions for the calibration curve?
Accurate preparation of stock and working solutions is fundamental for a reliable calibration curve.[13][14]
Experimental Protocol: Preparation of Stock and Working Solutions
-
Primary Stock Solution (Analyte & IS):
-
Accurately weigh a known amount of the pure analyte and the labeled internal standard.[2]
-
Dissolve each in a suitable, high-purity solvent (e.g., acetonitrile, methanol) in separate Class A volumetric flasks to create primary stock solutions of a known concentration (e.g., 1 mg/mL).[2][14]
-
Ensure the solvent quality is high to avoid introducing contaminants.[13]
-
-
Intermediate and Working Standard Solutions (Analyte):
-
Perform serial dilutions of the primary analyte stock solution to create a series of working standard solutions that cover the desired calibration range.[2][14]
-
It is recommended to prepare at least five to seven non-zero concentration levels for the calibration curve.[14][15]
-
Avoid serial dilutions from a single intermediate stock if possible, as this can propagate errors. Preparing standards independently from the primary stock is ideal.[15][16]
-
-
Internal Standard Working Solution:
Data Presentation: Example Pipetting Scheme for Calibration Standards
| Standard Level | Analyte Working Solution Concentration (ng/mL) | Volume of Analyte Working Solution (µL) | Volume of IS Working Solution (µL) | Final Volume with Blank Matrix (µL) | Final Analyte Concentration (ng/mL) |
| Blank | 0 | 0 | 10 | 990 | 0 |
| Cal 1 | 10 | 10 | 10 | 980 | 0.1 |
| Cal 2 | 50 | 10 | 10 | 980 | 0.5 |
| Cal 3 | 100 | 10 | 10 | 980 | 1.0 |
| Cal 4 | 500 | 10 | 10 | 980 | 5.0 |
| Cal 5 | 1000 | 10 | 10 | 980 | 10.0 |
| Cal 6 | 5000 | 10 | 10 | 980 | 50.0 |
| Cal 7 | 10000 | 10 | 10 | 980 | 100.0 |
Note: This is an example scheme and should be adapted for your specific assay requirements.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can arise from several factors. Here's a systematic approach to troubleshooting this issue.[2]
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | At high analyte concentrations, the detector can become saturated, leading to a plateau in the signal.[18] Solution: Extend the calibration curve with higher concentration standards to confirm saturation. If observed, dilute your samples to fall within the linear range of the assay.[18] |
| Inaccurate Standard Preparation | Errors in weighing, pipetting, or serial dilutions are a common source of non-linearity.[18] Solution: Carefully re-prepare the stock and working solutions. Use calibrated pipettes and Class A volumetric flasks.[14][19] Consider preparing independent standards instead of serial dilutions.[15] |
| Matrix Effects | Components in the sample matrix can interfere with the ionization of the analyte, causing ion suppression or enhancement, which can be concentration-dependent.[18] Solution: Improve sample preparation to remove interfering substances using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[18] Ensure your labeled internal standard co-elutes with the analyte to compensate for these effects.[11] |
| Isotopic Impurity in IS | If the labeled internal standard contains a significant amount of the unlabeled analyte, it can lead to non-linearity, especially at the lower end of the curve.[12] Solution: Verify the isotopic purity of your internal standard from the certificate of analysis.[11] If purity is low, obtain a new, higher-purity standard. |
| Inappropriate Regression Model | Forcing a linear regression on inherently non-linear data will result in a poor fit. Some assays, especially over a wide dynamic range, may exhibit non-linear behavior.[20] Solution: Evaluate different regression models, such as a quadratic fit or a weighted linear regression (e.g., 1/x or 1/x²), which can often provide a better fit for heteroscedastic data.[18][20] |
Mandatory Visualization: Troubleshooting Non-Linearity
Caption: Troubleshooting workflow for non-linear calibration curves.
Issue 2: High Variability in Internal Standard Response
The internal standard peak area should be consistent across all samples in an analytical run. Significant variability can compromise the accuracy of your results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent IS Addition | Errors in adding the internal standard solution to each sample will lead to variable responses. Solution: Ensure the internal standard is added consistently and accurately to all samples, including calibration standards, QCs, and unknowns.[2] Use a calibrated pipette and verify the proper function of any automated liquid handlers.[2][19] |
| Differential Matrix Effects | Even with a co-eluting SIL-IS, severe matrix effects can sometimes affect the analyte and IS differently, leading to variability.[11] Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect.[6][11] If differential effects are confirmed, further optimization of the sample cleanup procedure is necessary.[21] |
| IS Stability Issues | The internal standard may be degrading in the sample matrix or in the autosampler. Solution: Perform stability assessments, including freeze-thaw stability, long-term storage stability, and post-preparative (autosampler) stability.[2] The mean concentration of stability samples should typically be within ±15% of the nominal concentration.[2] |
| Isotopic Exchange | Deuterium (B1214612) labels on the internal standard can sometimes exchange with protons from the sample matrix or solvent, especially if the labels are in labile positions (e.g., on -OH or -NH groups).[11] Solution: Ensure the deuterium labels are on stable, non-exchangeable positions.[11] If exchange is suspected, consider using a ¹³C or ¹⁵N labeled internal standard, as these are less prone to exchange.[9] |
Mandatory Visualization: Experimental Workflow for Calibration Curve Preparation
Caption: Standard workflow for preparing calibration curve samples.
Regulatory Acceptance Criteria
For regulated bioanalysis, calibration curves must meet specific acceptance criteria. While guidelines may vary slightly between regulatory bodies (e.g., FDA), common criteria are summarized below.
| Parameter | Acceptance Criteria |
| Number of Standards | A minimum of 6-8 non-zero standards are typically required. |
| Correlation Coefficient (r) | Should be ≥ 0.99. While widely used, R² alone is not sufficient to prove linearity.[22] |
| Accuracy | The calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Precision | The coefficient of variation (%CV) of the response ratios for replicate injections of the same standard should not exceed 15% (20% at the LLOQ). |
| Range | The calibration curve must cover the expected range of concentrations in the study samples.[15][23] Samples with concentrations above the Upper Limit of Quantification (ULOQ) must be diluted and re-analyzed.[23][24][25] |
This table provides general guidance. Always refer to the most current guidelines from the relevant regulatory authorities for your specific application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 15. uknml.com [uknml.com]
- 16. andyjconnelly.wordpress.com [andyjconnelly.wordpress.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 20. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 21. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
- 22. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Ornidazole Recovery: A Technical Support Center for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the impact of different extraction methods on Ornidazole recovery. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist in optimizing experimental workflows.
Comparative Analysis of Ornidazole Extraction Methods
The selection of an appropriate extraction method is critical for the accurate quantification of Ornidazole in various matrices. The efficiency of each method can vary significantly based on the sample type, the physicochemical properties of Ornidazole, and the specific experimental conditions. Below is a comparative summary of common extraction techniques.
| Extraction Method | Principle | Typical Recovery Rate (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of Ornidazole between two immiscible liquid phases. | 97 - 100.34 | Simple, cost-effective, high recovery for many sample types. | Can be time-consuming, may form emulsions, uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Adsorption of Ornidazole onto a solid sorbent, followed by elution. | 76.1 - 104.9 | High selectivity, cleaner extracts, amenable to automation. | Can be more expensive, requires method development for sorbent and solvent selection. |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance solvent penetration and mass transfer. | 82.8 - 99.5 (for Nitroimidazoles) | Faster extraction times, reduced solvent consumption, suitable for thermolabile compounds. | Requires specialized equipment, potential for analyte degradation at high power. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | 90.8 - 97.2 (for Imidazole drugs) | "Green" technology with no organic solvent residue, highly selective. | High initial equipment cost, may require co-solvents for polar analytes. |
Experimental Protocols and Workflows
Detailed methodologies for each extraction technique are provided below to ensure reproducibility and optimal performance.
Liquid-Liquid Extraction (LLE)
LLE is a widely used method for the extraction of Ornidazole from biological fluids and pharmaceutical formulations due to its simplicity and high recovery rates.
Experimental Protocol
Objective: To extract Ornidazole from human plasma for HPLC analysis.
Materials:
-
Human plasma sample containing Ornidazole
-
Dichloromethane (B109758) (HPLC grade)
-
Internal Standard (IS) solution (e.g., Tinidazole in methanol)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system
Procedure:
-
Sample Preparation: To 1 mL of plasma in a centrifuge tube, add a known amount of the internal standard.
-
Extraction: Add 5-7 mL of dichloromethane to the tube.
-
Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and partitioning of Ornidazole into the organic phase.
-
Centrifugation: Centrifuge the mixture at 3000-4000 rpm for 10-15 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue with a known volume of the mobile phase used for HPLC analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the HPLC system for quantification.
Experimental Workflow
Solid-Phase Extraction (SPE)
SPE offers a more selective and cleaner extraction of Ornidazole, which is particularly beneficial for complex matrices.
Experimental Protocol
Objective: To extract Ornidazole from a pharmaceutical tablet formulation.
Materials:
-
Ornidazole tablets
-
SPE cartridge (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., Acetonitrile)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Preparation: Weigh and crush a tablet. Dissolve a portion of the powder equivalent to a known amount of Ornidazole in a suitable solvent (e.g., methanol-water mixture). Vortex and centrifuge to pellet excipients.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the retained Ornidazole with 5 mL of the elution solvent (e.g., acetonitrile).
-
Analysis: Collect the eluate and inject an aliquot into the HPLC system for quantification.
Experimental Workflow
Technical Support Center: Ensuring Reproducibility in Ornidazole Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable results in the bioanalysis of Ornidazole (B1677491).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for Ornidazole bioanalysis in plasma?
A1: The most prevalent methods for quantifying Ornidazole in biological matrices, particularly plasma, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its higher sensitivity and selectivity.[1][2][3]
Q2: Which sample preparation techniques are recommended for Ornidazole analysis in plasma?
A2: Common and effective sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4] Protein precipitation with acetonitrile (B52724) is a simple and widely used method.[5][6] Liquid-liquid extraction using solvents like dichloromethane (B109758) has also been successfully employed.[7][8]
Q3: What are the typical validation parameters I should assess for my Ornidazole bioanalytical method?
A3: According to regulatory guidelines from bodies like the FDA and EMA, a bioanalytical method should be validated for linearity, precision, accuracy, selectivity, specificity, recovery, and stability.[9][10][11][12]
Q4: Are there any known stability issues with Ornidazole during sample handling and analysis?
A4: Yes, Ornidazole is susceptible to degradation under certain conditions. It has been shown to degrade in alkaline, highly acidic, and oxidative environments.[13][14][15] It can also be sensitive to light under acidic conditions.[13][14] Therefore, proper sample handling and storage are crucial. Standard and sample solutions of Ornidazole are generally stable for up to 48 hours at room temperature and under refrigeration (2–8 °C) when protected from light.[16]
Q5: What is a suitable internal standard (IS) for Ornidazole analysis?
A5: The choice of internal standard is critical for accurate quantification.[3] For Ornidazole analysis, other nitroimidazole derivatives are often used. Tinidazole is a commonly used internal standard in HPLC-UV methods.[7] For LC-MS/MS analysis, a deuterated form of Ornidazole (e.g., d5-ornidazole) is ideal.[5] Metronidazole has also been used as an internal standard.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Ornidazole.
Chromatographic Issues (HPLC & LC-MS/MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample solvent mismatch with the mobile phase.- Column overload. | - Use a guard column and ensure proper sample cleanup.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reconstitute the final extract in the mobile phase.[7]- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column aging. | - Ensure proper mobile phase mixing and pump performance.- Use a column oven to maintain a consistent temperature.[17]- Equilibrate the column sufficiently before analysis.- Replace the column if it's old or has been used extensively. |
| Low Sensitivity / Poor Signal | - Suboptimal detection wavelength (HPLC-UV).- Inefficient ionization or fragmentation (LC-MS/MS).- Low extraction recovery. | - Optimize the UV detection wavelength (typically around 310-318 nm for Ornidazole).[13][17]- Optimize MS parameters (e.g., spray voltage, gas flows, collision energy).[5][6]- Evaluate and optimize the sample preparation method. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the mobile phase or system. | - Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover.- Use fresh, high-purity solvents for the mobile phase. |
Sample Preparation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Variable Extraction Recovery | - Inefficient extraction solvent.- Incorrect pH for LLE.- Incomplete protein precipitation. | - Test different extraction solvents or solvent mixtures.[4]- Adjust the sample pH to optimize the partitioning of Ornidazole into the organic phase.- Ensure the correct ratio of precipitating agent to plasma and adequate vortexing.[5] |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | - Co-elution of endogenous matrix components (e.g., phospholipids).- Inadequate sample cleanup. | - Modify the chromatographic method to separate Ornidazole from interfering components.- Implement a more rigorous sample preparation technique (e.g., SPE instead of PPT).- Use a deuterated internal standard to compensate for matrix effects.[5]- Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.[4] |
Method Validation & Reproducibility Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Precision (High %RSD) | - Inconsistent sample preparation technique.- Instrument variability.- Instability of the analyte. | - Ensure consistent and precise pipetting and timing during sample processing.- Perform regular instrument maintenance and system suitability tests.[17]- Investigate analyte stability under the experimental conditions (e.g., bench-top, freeze-thaw). |
| Poor Accuracy (%Bias) | - Inaccurate preparation of calibration standards.- Use of a non-validated method.- Presence of interfering substances. | - Use a certified reference standard and calibrated equipment to prepare standards.- Fully validate the method according to FDA or EMA guidelines.[11][12]- Assess method selectivity with at least six different batches of blank matrix. |
Experimental Protocols
Sample Preparation: Protein Precipitation (for LC-MS/MS)
This protocol is adapted from a validated method for the simultaneous determination of Ornidazole and its metabolites in human plasma.[5][6]
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., d5-ornidazole in acetonitrile).
-
Add 250 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly for approximately 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (for HPLC-UV)
This protocol is based on a method for the quantification of Ornidazole in human plasma.[7]
-
Pipette 1 mL of plasma into a stoppered test tube.
-
Add 0.1 mL of the internal standard solution (e.g., 200 ng/mL Tinidazole).
-
Mix for 1 minute.
-
Add 7 mL of dichloromethane and vortex-mix for 10 minutes.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Transfer 6 mL of the organic layer (bottom layer) to a separate clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex briefly and inject into the HPLC system.
Quantitative Data Summary
Table 1: HPLC-UV Method Parameters for Ornidazole Bioanalysis
| Parameter | Method 1[7][8] | Method 2[13] |
| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) | C-18 |
| Mobile Phase | 0.05 M Disodium hydrogen phosphate (B84403) (pH 4.8) : Acetonitrile (60:40 v/v) | Water : Acetonitrile (86:14 v/v) |
| Flow Rate | 1 mL/min | Not Specified |
| Detection Wavelength | 313 nm | 310 nm |
| Internal Standard | Tinidazole | Not Specified |
| Linearity Range | 50 ng/mL - 12 µg/mL | 5 - 500 µg/mL |
| Precision (%RSD) | Intra-day: <1%, Inter-day: <2.6% | Not Specified |
| Accuracy (Recovery) | Not Specified | 100-103% |
Table 2: LC-MS/MS Method Parameters for Ornidazole Bioanalysis
| Parameter | Method 1[5][6] | Method 2[1] |
| Column | Capcell PAK MG C18 (100 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid | Acetonitrile : 0.1% Formic acid (75:25 v/v) |
| Flow Rate | Not Specified | Not Specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive ESI |
| MRM Transition | Ornidazole: m/z 220.1 → 128.1 (example) | Ornidazole: m/z 220.10 → 127.90 |
| Internal Standard | d5-Ornidazole | Metronidazole |
| Linearity Range | 100 - 30000 ng/mL (for Ornidazole) | 3.0 - 250.0 ng/mL |
| LLOQ | 100 ng/mL | 1.0 ng/mL |
| Precision (%RSD) | Within ±15% | Intra-day: 3.34-6.98% |
| Accuracy (%Bias) | Within ±15% | -1.31% to 1.88% |
Visualizations
Caption: Workflow for Ornidazole bioanalysis using Protein Precipitation and LC-MS/MS.
Caption: Logical troubleshooting flow for chromatographic issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elearning.unite.it [elearning.unite.it]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Ornidazole Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Ornidazole (B1677491), a crucial 5-nitroimidazole antimicrobial agent. We will explore and contrast established techniques, including UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). Furthermore, we will delve into the prospective application of advanced methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing a stable isotope-labeled internal standard, Ornidazole-¹³C₂,¹⁵N₂, for enhanced precision and accuracy in pharmacokinetic and bioequivalence studies.
Mechanism of Action and Metabolism: The Importance of Accurate Quantification
Ornidazole is a prodrug that, once activated within anaerobic bacteria and protozoa, inhibits DNA synthesis, leading to microbial cell death.[1][2] Its efficacy is directly related to its concentration in biological fluids. The drug is extensively metabolized in the liver, with its metabolites and a small amount of the unchanged drug being excreted primarily in the urine.[3][4] Given its pharmacokinetic profile, with a plasma elimination half-life of 11 to 14 hours, precise and reliable analytical methods are paramount for therapeutic drug monitoring, dosage adjustments in patients with hepatic impairment, and for conducting bioequivalence studies.[3][5][6]
Below is a diagram illustrating the general mechanism of action of Ornidazole.
Caption: General mechanism of action of Ornidazole.
The following diagram outlines the metabolic pathway of Ornidazole.
Caption: Metabolic pathway of Ornidazole.
Comparison of Analytical Methods
The choice of an analytical method for Ornidazole quantification depends on the specific application, required sensitivity, and the nature of the sample matrix. Below is a comparative summary of different analytical techniques.
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) with Ornidazole-¹³C₂,¹⁵N₂ |
| Principle | Measurement of light absorption by the drug molecule or a colored derivative.[7][8] | Separation based on partitioning between a stationary and mobile phase, followed by UV detection.[9][10][11] | Separation by HPLC followed by mass spectrometric detection, using a stable isotope-labeled internal standard for precise quantification. |
| Selectivity | Lower, susceptible to interference from metabolites and excipients.[7] | Higher, capable of separating Ornidazole from its metabolites and other compounds.[9][11] | Highest, provides structural information and can distinguish between compounds with the same retention time. |
| Sensitivity | Moderate (µg/mL range).[7][12] | High (ng/mL to µg/mL range).[9] | Very High (pg/mL to ng/mL range). |
| Linearity Range | Typically narrow, e.g., 1-25 µg/mL.[7][8] | Wide, e.g., 50 ng/mL - 12 µg/mL.[9] | Very Wide, often spanning several orders of magnitude. |
| Precision (%RSD) | Generally < 2%.[10] | Typically < 5%.[9] | Excellent, often < 2% due to the use of a stable isotope-labeled internal standard. |
| Accuracy (% Recovery) | Good, typically 98-102%.[10] | Very Good, typically 98-102%.[9][10] | Excellent, close to 100% due to correction for matrix effects and extraction losses. |
| Application | Primarily for quality control of bulk drug and pharmaceutical formulations.[7][12] | Routine quality control, pharmacokinetic studies, and bioequivalence studies.[9][10][13] | Definitive quantification in complex biological matrices, pharmacokinetic studies in special populations, and bioequivalence studies requiring high sensitivity. |
| Internal Standard | Not always used. | Often a structurally similar compound (e.g., Tinidazole).[9] | Ideally, a stable isotope-labeled version of the analyte (Ornidazole-¹³C₂,¹⁵N₂). |
Experimental Protocols
UV-Visible Spectrophotometric Method
This method is suitable for the estimation of Ornidazole in pure drug form and pharmaceutical formulations.
-
Principle: The nitro group of Ornidazole is reduced to a primary amine, which is then diazotized and coupled with a chromogenic agent to form a colored azo dye. The absorbance of this dye is measured at a specific wavelength.[7]
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Reagents: Zinc dust, Hydrochloric acid (HCl), Sodium nitrite (B80452) (NaNO₂), Ammonium sulfamate, Phloroglucinol, Distilled water.
-
Procedure:
-
Standard Stock Solution: Accurately weigh and dissolve Ornidazole in a suitable solvent to obtain a standard stock solution.
-
Reduction: To an aliquot of the drug solution, add Zn dust and concentrated HCl to reduce the nitro group.
-
Diazotization: The resulting solution is treated with NaNO₂ to form a diazonium salt.
-
Coupling: The diazonium salt is then coupled with Phloroglucinol to form a yellow-colored hydroxy azo derivative.
-
Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax), which is approximately 430 nm.[7][8]
-
Quantification: A calibration curve is prepared by plotting absorbance versus concentration, and the concentration of Ornidazole in the sample is determined from this curve.
-
High-Performance Liquid Chromatography (HPLC) Method
This method is widely used for the quantification of Ornidazole in human plasma for bioequivalence studies.[9]
-
Principle: Reversed-phase HPLC separates Ornidazole from plasma components and an internal standard. The compounds are then detected by a UV detector.
-
Instrumentation: HPLC system with a UV detector, a C18 analytical column (e.g., BDS Hypersil C18, 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M disodium (B8443419) hydrogen phosphate, pH 4.8) and acetonitrile (B52724) in a specific ratio (e.g., 60:40 v/v).[9]
-
Internal Standard (IS): A structurally similar compound, such as Tinidazole.[9]
-
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): To a plasma sample, add the internal standard and an extraction solvent (e.g., dichloromethane). Vortex and centrifuge to separate the organic layer. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[9]
-
Chromatographic Conditions:
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of Ornidazole to the internal standard against the concentration of Ornidazole. The concentration in the samples is then calculated from this curve.
-
Prospective LC-MS Method with Ornidazole-¹³C₂,¹⁵N₂
This hypothetical method represents the gold standard for bioanalytical quantification, offering the highest selectivity and sensitivity.
-
Principle: Similar to HPLC, but with mass spectrometric detection. The use of a stable isotope-labeled internal standard (Ornidazole-¹³C₂,¹⁵N₂) ensures the most accurate and precise quantification by co-eluting with the analyte and correcting for any variations in sample preparation and instrument response.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Internal Standard (IS): Ornidazole-¹³C₂,¹⁵N₂.
-
Procedure:
-
Sample Preparation: Similar to the HPLC method, but may involve simpler protein precipitation followed by dilution.
-
Chromatographic Conditions: Optimized for rapid separation.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Ornidazole and Ornidazole-¹³C₂,¹⁵N₂.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the stable isotope-labeled internal standard against the concentration of the analyte.
-
Workflow for a Bioequivalence Study
The following diagram illustrates a typical workflow for a bioequivalence study of Ornidazole, for which a validated analytical method is essential.
Caption: Workflow of a bioequivalence study.
Conclusion
While UV-Visible spectrophotometry and HPLC are well-established and validated methods for the quantification of Ornidazole, the use of LC-MS with a stable isotope-labeled internal standard like Ornidazole-¹³C₂,¹⁵N₂ offers superior selectivity, sensitivity, and accuracy. For routine quality control of pharmaceutical formulations, UV-Vis and HPLC methods are often sufficient and cost-effective. However, for demanding applications such as pharmacokinetic studies in complex biological matrices and definitive bioequivalence assessment, the LC-MS method is the preferred choice, ensuring the highest data quality and regulatory compliance. The selection of the most appropriate analytical method should be based on the specific research or quality control objectives, the required level of sensitivity and selectivity, and the available instrumentation.
References
- 1. What is the mechanism of Ornidazole? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. mims.com [mims.com]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. researchgate.net [researchgate.net]
- 7. Analytical method development and validation of ornidazole by using uv spectroscopy - Curr Trends Pharm Pharm Chem [ctppc.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ijsra.net [ijsra.net]
- 11. asianpubs.org [asianpubs.org]
- 12. ijpar.com [ijpar.com]
- 13. jbino.com [jbino.com]
A Comparative Guide to Internal Standards for Ornidazole Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antimicrobial agent Ornidazole, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. This guide provides an objective comparison of Ornidazole-13C2,15N2 with other commonly used internal standards, supported by experimental data and detailed methodologies.
The use of an internal standard is fundamental in quantitative mass spectrometry to correct for variability during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in bioanalysis as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly throughout the analytical process.[1]
This guide will compare the performance of three types of internal standards for Ornidazole analysis:
-
This compound: A stable isotope-labeled internal standard with heavy isotopes incorporated into the core structure.
-
Ornidazole-d5: A deuterated stable isotope-labeled internal standard.
-
Analog Internal Standards (e.g., Metronidazole, Tinidazole): Structurally similar but not isotopically labeled compounds.
Performance Comparison
The selection of an internal standard significantly impacts the accuracy, precision, and reliability of a bioanalytical method. The following table summarizes the performance characteristics of different internal standards for Ornidazole analysis based on published data.
| Performance Metric | This compound (Expected) | Ornidazole-d5 | Metronidazole (Analog IS) | Tinidazole (Analog IS) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte Dependent | 1.0 ng/mL | 1.0 ng/mL | Not specified in reviewed LC-MS/MS studies |
| Intra-day Precision (%RSD) | <15% | <8.8% | <6.98% | Not specified in reviewed LC-MS/MS studies |
| Inter-day Precision (%RSD) | <15% | <8.8% | <6.98% | Not specified in reviewed LC-MS/MS studies |
| Accuracy (%RE) | ±15% | -8.5% to -1.3% | -1.31% to 1.88% | Not specified in reviewed LC-MS/MS studies |
| Recovery | Consistent with analyte | Not explicitly stated, but used to normalize | 75.33% - 95.54% | Not specified in reviewed LC-MS/MS studies |
| Matrix Effect | Effectively compensates | Compensates well | Potential for differential matrix effects | Potential for differential matrix effects |
| Chromatographic Co-elution | Expected to co-elute perfectly | May exhibit slight retention time shift | Different retention time | Different retention time |
| Risk of Isotope Exchange | None | Low, but possible with deuterium (B1214612) | Not applicable | Not applicable |
Disclaimer: The performance data for this compound is based on the well-established principles of stable isotope dilution analysis, where 13C and 15N labeled standards exhibit ideal behavior. Specific experimental data for this particular labeled compound was not available in the reviewed literature. Data for Ornidazole-d5 and Metronidazole are collated from separate studies and are not from a direct head-to-head comparison.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of Ornidazole using different internal standards.
Protocol 1: Ornidazole Analysis using Ornidazole-d5 (Stable Isotope-Labeled IS)
This protocol is adapted from a study on the simultaneous determination of Ornidazole and its metabolites in human plasma.
1. Sample Preparation:
- To 100 µL of human plasma, add 20 µL of the internal standard working solution (Ornidazole-d5).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC System: Agilent 1200 Series
- Column: Capcell PAK MG C18 (100 × 4.6 mm, 5 µm)
- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
- Flow Rate: 0.8 mL/min
- MS System: AB Sciex API 4000 triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
- Ornidazole: m/z 220.0 → 128.0
- Ornidazole-d5: m/z 225.0 → 128.0
Protocol 2: Ornidazole Analysis using Metronidazole (Analog IS)
This protocol is based on a method for the simultaneous estimation of Ornidazole and Miconazole in rat plasma.[2]
1. Sample Preparation:
- To 100 µL of rat plasma, add 10 µL of the internal standard working solution (Metronidazole).
- Precipitate proteins by adding 500 µL of acetonitrile.
- Vortex for 5 minutes.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- LC System: Shimadzu Nexera X2
- Column: Synergi Fusion RP (100 x 4.6 mm, 4 µm)
- Mobile Phase: Acetonitrile and 0.1% formic acid (75:25 v/v)
- Flow Rate: 0.7 mL/min
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- MRM Transitions:
- Ornidazole: m/z 220.10 → 127.90
- Metronidazole (IS): m/z 172.10 → 128.10
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical bioanalytical study utilizing a stable isotope-labeled internal standard, the following diagram illustrates the key steps from sample collection to final data analysis.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Discussion and Conclusion
The choice of internal standard is a critical decision in the development of quantitative bioanalytical methods. While analog internal standards like Metronidazole can provide acceptable results, they are more susceptible to variations in extraction recovery and matrix effects, as their physicochemical properties are not identical to Ornidazole.
Deuterated internal standards, such as Ornidazole-d5, offer a significant improvement over analog standards. However, they can sometimes exhibit slight differences in chromatographic retention times (the "isotope effect") and, in rare cases, may be prone to back-exchange of deuterium atoms.[3]
This compound represents the most advanced choice for an internal standard. The incorporation of stable, heavy isotopes of carbon and nitrogen results in a standard that is chemically identical to the analyte, ensuring perfect co-elution and identical behavior during extraction and ionization.[4] This minimizes the risk of differential matrix effects and isotope exchange, leading to the highest possible accuracy and precision in quantification.[3]
For researchers, scientists, and drug development professionals aiming for the most robust and reliable bioanalytical data for Ornidazole, the use of this compound is highly recommended. Its properties as an ideal internal standard help ensure data integrity and compliance with regulatory guidelines.
References
A Comparative Guide to Ornidazole Assay Cross-Validation Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate and reproducible quantification of Ornidazole is paramount in drug development, quality control, and clinical studies. When analytical methods are transferred between laboratories, a rigorous cross-validation process is essential to ensure consistency and reliability of results. This guide details commonly employed analytical techniques for Ornidazole determination, summarizes their reported validation parameters from single-laboratory studies, and outlines a typical workflow for inter-laboratory cross-validation. The presented data underscores the importance of well-defined experimental protocols and acceptance criteria for successful method transfer.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any analytical assay. Below are summaries of commonly used methods for Ornidazole quantification, primarily High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the determination of Ornidazole in bulk drug, pharmaceutical formulations, and biological matrices.
-
Principle: The method separates Ornidazole from other components in a sample based on its differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. Detection is usually performed using a UV detector.
-
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) is commonly used. The pH of the buffer and the ratio of the organic modifier are critical parameters that are optimized to achieve good separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at the maximum absorbance wavelength (λmax) of Ornidazole, which is often around 318 nm or 319 nm.[1][2]
-
Internal Standard: An internal standard, such as Tinidazole, may be used to improve the precision of the method.
-
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler and more cost-effective method suitable for the quantification of Ornidazole in bulk and simple dosage forms.
-
Principle: This method is based on the measurement of the absorption of ultraviolet or visible radiation by Ornidazole at a specific wavelength.
-
Typical Procedure:
-
Solvent: A suitable solvent in which Ornidazole is soluble and stable, such as 0.1N HCl or methanol, is used.[3]
-
Wavelength of Maximum Absorbance (λmax): The absorbance of the sample solution is measured at the λmax of Ornidazole, which is typically observed around 319.6 nm in 0.01N HCl.[3]
-
Quantification: The concentration of Ornidazole is determined by comparing the absorbance of the sample solution to a standard calibration curve prepared with known concentrations of Ornidazole.
-
Data Presentation: Comparison of Validated Assay Performance
The following tables summarize the validation parameters of different analytical methods for Ornidazole as reported in various single-laboratory studies. These parameters are critical for assessing the performance of a method and would be key metrics in an inter-laboratory cross-validation study.
Table 1: Performance Characteristics of a Validated RP-HPLC Method for Ornidazole
| Validation Parameter | Reported Performance | Reference |
| Linearity Range | 2-40 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| Accuracy (% Recovery) | 99-100% | [1] |
| Precision (RSD %) | < 2.0% | [4] |
| Limit of Detection (LOD) | 0.05 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.15 µg/mL (calculated from LOD) | [5] |
Table 2: Performance Characteristics of a Validated UV Spectrophotometric Method for Ornidazole
| Validation Parameter | Reported Performance | Reference |
| Linearity Range | 5-25 µg/mL | [3] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity is confirmed | |
| Accuracy (% Recovery) | 99.68% | [3] |
| Precision (RSD %) | Not explicitly stated, but method is described as precise | |
| Limit of Detection (LOD) | Not reported | |
| Limit of Quantification (LOQ) | Not reported |
Mandatory Visualization
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of an analytical method, such as an Ornidazole assay, between two or more laboratories.
Caption: A flowchart illustrating the key stages of an inter-laboratory cross-validation process.
Analytical Workflow for RP-HPLC Assay of Ornidazole
This diagram outlines the typical experimental steps involved in quantifying Ornidazole using an RP-HPLC method.
Caption: A diagram showing the sequential workflow of an RP-HPLC analysis for Ornidazole.
References
- 1. Simultaneous Determination of Ofloxacin and Ornidazole in Solid Dosage Form by RP-HPLC and HPTLC Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Spectrophotometric Estimation of Norfloxacin and Ornidazole in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ctppc.org [ctppc.org]
- 4. ijsra.net [ijsra.net]
- 5. ijpsonline.com [ijpsonline.com]
Comparative Pharmacokinetics of Ornidazole: An Analysis Utilizing Labeled Standards
This guide provides a detailed comparison of the pharmacokinetics of ornidazole (B1677491), with a specific focus on studies employing labeled internal standards for precise quantification. The use of such standards, including radiolabeled and stable isotope-labeled compounds, is critical for minimizing analytical variability and ensuring the accuracy of pharmacokinetic parameters. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of ornidazole's behavior in biological systems.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of ornidazole from studies that utilized labeled standards. These parameters are crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
| Study Type | Labeled Standard | Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
| Comparative vs. Metronidazole (B1676534) | ¹⁴C-Ornidazole | 750 mg (oral) | 10.9 | 2-4 | 14.4 | Not Reported | [1][2][3] |
| Bioequivalence (Test Product) | Not explicitly stated, but common practice | 1.5 g (oral) | 32.67 ± 4.45 | 1.54 ± 0.81 | Not Reported | 265.41 ± 30.82 (AUC₀₋₁₂) | [4] |
| Bioequivalence (Reference) | Not explicitly stated, but common practice | 1.5 g (oral) | 31.55 ± 5.04 | 1.79 ± 0.89 | Not Reported | 261.67 ± 77 (AUC₀₋₁₂) | [4] |
| Bioequivalence (Test Product) | Not explicitly stated, but common practice | 1.0 g (oral) | 17.55 ± 2.68 | 1.69 ± 0.84 | 15.90 ± 1.88 | 388.86 ± 64.50 (AUC₀₋₇₂) | [5][6] |
| Bioequivalence (Reference) | Not explicitly stated, but common practice | 1.0 g (oral) | 17.75 ± 3.49 | 1.64 ± 0.90 | 15.55 ± 2.53 | 377.13 ± 63.83 (AUC₀₋₇₂) | [5][6] |
| Pharmacokinetic Study | d₅-Ornidazole | 1000 mg (oral) | Not Reported | Not Reported | Not Reported | Not Reported | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the cited studies.
1. Comparative Pharmacokinetic Study using ¹⁴C-Labeled Ornidazole
-
Objective: To compare the pharmacokinetic profiles of ornidazole and metronidazole in healthy human volunteers.[1][2][3]
-
Methodology:
-
Study Design: A crossover study involving four healthy volunteers who received a single oral dose of 750 mg of ¹⁴C-labeled ornidazole or ¹⁴C-labeled metronidazole, with a washout period of 2-4 weeks between treatments.[1][2][3]
-
Drug Administration: Oral administration of the labeled compounds.[1][2][3]
-
Sample Collection: Blood, urine, and feces were collected over a period of 5 days.[1][2][3]
-
Analytical Method: The concentration of the unchanged drug was determined using a method that could distinguish the parent compound from its metabolites, leveraging the radiolabel for quantification.[1][2][3]
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters including Cmax, Tmax, and elimination half-life.[1][2][3]
-
2. Bioanalytical Method using d₅-Ornidazole for Pharmacokinetic Studies
-
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of ornidazole and its main metabolites in human plasma.[7][8]
-
Methodology:
-
Internal Standard: Stable isotope-labeled d₅-ornidazole was used as the internal standard to ensure accuracy and precision.[7]
-
Sample Preparation: Plasma samples (100 µL) were subjected to protein precipitation with acetonitrile (B52724) to extract the analytes.[7][8]
-
Chromatographic Separation: The separation was achieved on a Capcell PAK MG C18 column (100 × 4.6 mm, 5 µm) with a gradient elution.[7][8]
-
Mass Spectrometric Detection: Detection was performed using an ESI-MS/MS system in the positive ion mode. The multiple reaction monitoring (MRM) transitions were m/z 220→128 for ornidazole and m/z 225→128 for d₅-ornidazole.[7]
-
Validation: The method was validated according to US FDA and EMA guidelines and was found to be linear in the concentration range of 0.030-10.0 μg/mL.[7]
-
Application: The validated method was successfully applied to a pharmacokinetic study in healthy volunteers who received a single 1000 mg oral dose of ornidazole.[7][8]
-
Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Workflow of a typical crossover comparative pharmacokinetic study.
Signaling Pathway (Illustrative)
The mechanism of action of ornidazole involves the reduction of its nitro group within anaerobic organisms, leading to the formation of reactive intermediates that damage microbial DNA.
Caption: Simplified mechanism of action of ornidazole in anaerobic bacteria.
References
- 1. Comparative pharmacokinetic studies of ornidazole and metronidazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetic studies of ornidazole and metronidazole in man. | Semantic Scholar [semanticscholar.org]
- 3. karger.com [karger.com]
- 4. Relative bioavailability of two brands of ornidazole in twelve healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence Study of Ornidazole Tablet in Healthy Volunteers [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to a Comparative Performance Assessment of Ornidazole-¹³C₂,¹⁵N₂ from Diverse Suppliers
For researchers, scientists, and professionals in drug development, the quality and performance of isotopically labeled internal standards are paramount for accurate bioanalytical and pharmacokinetic studies. This guide provides a comprehensive framework for the comparative assessment of Ornidazole-¹³C₂,¹⁵N₂ sourced from different suppliers. By adhering to the detailed experimental protocols and data presentation formats outlined below, laboratories can make informed decisions on the most suitable product for their specific research needs.
Ornidazole-¹³C₂,¹⁵N₂ is a stable isotope-labeled version of Ornidazole (B1677491), a 5-nitroimidazole derivative with antiprotozoal and antibacterial properties.[1] It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The critical performance attributes of Ornidazole-¹³C₂,¹⁵N₂ from any supplier are its chemical purity, isotopic enrichment, stability, and performance in bioanalytical applications.
Key Performance Parameters and Experimental Protocols
A thorough evaluation of Ornidazole-¹³C₂,¹⁵N₂ should encompass the assessment of its identity and purity, isotopic enrichment, and stability under defined conditions. Furthermore, its performance as an internal standard in a simulated bioanalytical method is a crucial determinant of its suitability.
1. Identity, Purity, and Isotopic Enrichment Assessment
This set of experiments aims to confirm the chemical structure, assess the level of impurities, and determine the degree of isotopic labeling.
Experimental Protocol:
-
High-Performance Liquid Chromatography (HPLC) for Purity:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column is typically used for the separation of Ornidazole and its potential degradation products.[3]
-
Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 86:14 v/v) can be employed.[3]
-
Detection: UV detection at 310 nm.[3]
-
Procedure: Prepare standard solutions of Ornidazole-¹³C₂,¹⁵N₂ from each supplier at a known concentration. Inject the solutions into the HPLC system and analyze the chromatograms for the presence of any impurity peaks. The purity is calculated based on the area of the main peak relative to the total peak area.
-
-
Mass Spectrometry (MS) for Identity and Isotopic Enrichment:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Procedure: Infuse a dilute solution of each Ornidazole-¹³C₂,¹⁵N₂ sample into the mass spectrometer. Acquire the full scan mass spectrum.
-
Identity Confirmation: The observed mass-to-charge ratio (m/z) should correspond to the theoretical m/z of Ornidazole-¹³C₂,¹⁵N₂ (C₅¹³C₂H₁₀ClN¹⁵N₂O₃, MW: 223.60).[1]
-
Isotopic Enrichment: Analyze the isotopic pattern of the molecular ion. The relative abundance of the ion corresponding to the unlabeled Ornidazole will indicate the isotopic purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
-
Instrumentation: A high-field NMR spectrometer.
-
Procedure: Dissolve a sufficient amount of each sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Analysis: The obtained spectra should be consistent with the structure of Ornidazole, taking into account the ¹³C and ¹⁵N labeling which will result in characteristic splitting patterns or absence of signals in the ¹³C spectrum at the labeled positions.
-
2. Stability Assessment
Stability testing is crucial to ensure the integrity of the internal standard over its shelf life and during its use in experiments. The International Council for Harmonisation (ICH) guidelines provide a framework for stability testing.[3][4]
Experimental Protocol:
-
Long-Term Stability:
-
Conditions: Store aliquots of each supplier's Ornidazole-¹³C₂,¹⁵N₂ at the recommended storage condition (e.g., Room Temperature) and at an elevated temperature (e.g., 40°C/75% RH) for an extended period (e.g., 3-6 months).[4]
-
Analysis: At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples for purity using the validated HPLC method described above.
-
-
In-Use Stability:
-
Objective: To determine the stability of the product once its container is opened and during its use in an experiment.[5]
-
Procedure: Prepare a stock solution of Ornidazole-¹³C₂,¹⁵N₂ in a relevant solvent (e.g., methanol). Store the solution under typical laboratory conditions (e.g., room temperature on the benchtop and refrigerated). Analyze the solution for purity at various time points (e.g., 0, 6, 24, 48 hours).
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Purity and Isotopic Enrichment of Ornidazole-¹³C₂,¹⁵N₂ from Different Suppliers
| Supplier | Lot Number | Chemical Purity by HPLC (%) | Observed m/z | Isotopic Enrichment (%) |
| Supplier A | XXXXX | |||
| Supplier B | YYYYY | |||
| Supplier C | ZZZZZ |
Table 2: Stability of Ornidazole-¹³C₂,¹⁵N₂ from Different Suppliers
| Supplier | Storage Condition | Initial Purity (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Supplier A | Room Temperature | |||
| 40°C / 75% RH | ||||
| Supplier B | Room Temperature | |||
| 40°C / 75% RH | ||||
| Supplier C | Room Temperature | |||
| 40°C / 75% RH |
Table 3: In-Use Stability of Ornidazole-¹³C₂,¹⁵N₂ Stock Solutions
| Supplier | Storage Condition | Initial Purity (%) | Purity after 24 hours (%) | Purity after 48 hours (%) |
| Supplier A | Room Temperature | |||
| Refrigerated (2-8°C) | ||||
| Supplier B | Room Temperature | |||
| Refrigerated (2-8°C) | ||||
| Supplier C | Room Temperature | |||
| Refrigerated (2-8°C) |
Performance in a Bioanalytical Assay
The ultimate test for an internal standard is its performance in a quantitative bioanalytical method. A stable isotopically labeled internal standard is preferred as it has the same structure and co-elutes with the analyte, providing the best correction for variability.
Experimental Protocol: Assessment as an Internal Standard
-
Objective: To evaluate the consistency of the internal standard's response and its ability to normalize the analyte signal across different concentrations and in the presence of biological matrix.
-
Procedure:
-
Prepare a calibration curve of unlabeled Ornidazole in a biological matrix (e.g., human plasma).
-
Spike a constant concentration of Ornidazole-¹³C₂,¹⁵N₂ from each supplier into each calibration standard and quality control (QC) sample.
-
Process the samples using a standard extraction procedure (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
Monitor the response of both the analyte (Ornidazole) and the internal standard (Ornidazole-¹³C₂,¹⁵N₂).
-
-
Evaluation Criteria:
-
Internal Standard Response Variability: The peak area of the internal standard should be consistent across all samples (excluding blanks). Significant variation may indicate issues with the extraction recovery or matrix effects.
-
Calibration Curve Performance: The calibration curve should be linear with a correlation coefficient (r²) > 0.99. The accuracy and precision of the back-calculated concentrations of the calibration standards should be within acceptable limits (e.g., ±15%).
-
Table 4: Performance of Ornidazole-¹³C₂,¹⁵N₂ as an Internal Standard
| Supplier | Internal Standard Response Variability (%RSD) | Calibration Curve Linearity (r²) | Mean Accuracy of QCs (%) | Mean Precision of QCs (%RSD) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Mandatory Visualizations
Caption: Overall workflow for the comparative assessment of Ornidazole-¹³C₂,¹⁵N₂.
Caption: Workflow for purity, identity, and isotopic enrichment assessment.
Caption: Workflow for assessing bioanalytical performance as an internal standard.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ICH guidance in practice: stress degradation studies on ornidazole and development of a validated stability-indicating assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
A Practical Guide to Method Transfer for Ornidazole Analysis: From HPLC to UHPLC with a Stable Isotope Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and a transferred Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative analysis of Ornidazole. The use of a stable isotope-labeled internal standard, Ornidazole-d5, is incorporated to ensure the highest accuracy and precision. This document outlines the experimental protocols, presents a comparative data summary, and visualizes the underlying principles and workflows to aid in seamless method transfer and adoption.
The Advantage of a Stable Isotope Labeled Internal Standard
In quantitative bioanalysis, a stable isotope labeled (SIL) internal standard is the gold standard. A SIL internal standard, such as Ornidazole-d5, is chemically identical to the analyte, Ornidazole. This means it co-elutes chromatographically and experiences the same effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. The key difference is its higher mass due to the incorporated isotopes (in this case, deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification.[1][2]
Experimental Protocols
A detailed description of the original HPLC-MS/MS method and the transferred UHPLC-MS/MS method is provided below.
Original HPLC-MS/MS Method
This method is based on established protocols for the analysis of Ornidazole in biological matrices.
Sample Preparation: A protein precipitation extraction is performed. To 100 µL of the sample (e.g., plasma), 300 µL of acetonitrile (B52724) containing the internal standard (Ornidazole-d5) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A standard HPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18, 100 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Ornidazole: 220.1 -> 128.0
-
Ornidazole-d5: 225.1 -> 128.0
-
Transferred UHPLC-MS/MS Method
The HPLC method was geometrically scaled to a UHPLC system to achieve faster analysis times while maintaining chromatographic resolution.
Sample Preparation: The sample preparation protocol remains the same as in the original HPLC-MS/MS method.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18, 50 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient (Scaled):
-
0-0.2 min: 10% B
-
0.2-1.5 min: 10-90% B
-
1.5-1.8 min: 90% B
-
1.9-2.5 min: 10% B (re-equilibration)
-
-
Flow Rate (Scaled): 0.4 mL/min.
-
Injection Volume (Scaled): 2 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI, Positive.
-
MRM Transitions:
-
Ornidazole: 220.1 -> 128.0
-
Ornidazole-d5: 225.1 -> 128.0
-
Performance Comparison
The transfer from HPLC to UHPLC is expected to yield significant improvements in throughput and efficiency. The following table summarizes the anticipated quantitative data based on the principles of method transfer.
| Performance Parameter | Original HPLC-MS/MS Method | Transferred UHPLC-MS/MS Method | Expected Improvement |
| Run Time | 8.0 minutes | 2.5 minutes | > 3-fold reduction |
| Retention Time (Ornidazole) | ~ 4.2 minutes | ~ 1.3 minutes | Faster elution |
| Peak Width | ~ 12 seconds | ~ 4 seconds | Narrower, more efficient peaks |
| Solvent Consumption per Run | ~ 6.4 mL | ~ 1.0 mL | ~ 6-fold reduction |
| Linearity (r²) | > 0.995 | > 0.995 | Maintained |
| Precision (%RSD) | < 15% | < 15% | Maintained |
| Accuracy (%RE) | ± 15% | ± 15% | Maintained |
| LOD/LOQ | Maintained or slightly improved | Maintained or slightly improved | Comparable sensitivity |
Visualizing the Process and Principles
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the method transfer workflow and the principle of using a stable isotope standard.
Caption: Workflow for transferring an analytical method from HPLC to UHPLC.
Caption: Principle of quantification using a stable isotope labeled internal standard.
Conclusion
Transferring an established HPLC-MS/MS method for Ornidazole analysis to a UHPLC-MS/MS platform offers substantial benefits in terms of speed and efficiency, leading to increased sample throughput and reduced operational costs. By employing geometric scaling principles and utilizing a stable isotope-labeled internal standard, the chromatographic integrity and the quantitative accuracy of the analysis can be maintained. This guide provides a framework for researchers and analytical scientists to successfully implement such a method transfer, ensuring robust and reliable data for pharmaceutical development and research.
References
Meeting Regulatory Guidelines for Bioanalytical Method Validation with Ornidazole-13C2,15N2: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation guidelines from key regulatory bodies, including the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). It highlights the critical role of stable isotope-labeled internal standards (SIL-IS), with a focus on Ornidazole-13C2,15N2, in meeting the stringent requirements for accuracy, precision, and reliability in pharmacokinetic and toxicokinetic studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis by mass spectrometry, the use of an appropriate internal standard (IS) is crucial to compensate for variability during sample preparation and analysis.[1] While structural analogs can be used, SIL-IS are considered the gold standard.[1][2] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing more accurate and precise results.[1][2][3] this compound is a SIL-IS for Ornidazole (B1677491), a 5-nitroimidazole derivative with antiprotozoal and antibacterial properties.
Regulatory Landscape: A Harmonized Approach
The validation of bioanalytical methods is a mandatory requirement by regulatory agencies worldwide to ensure the reliability of data submitted for new drug applications. The ICH M10 guideline, finalized in 2022, represents a significant step towards harmonizing the expectations of the FDA, EMA, and other regulatory bodies.[4][5][6][7][8][9] This guideline provides a unified framework for the validation of bioanalytical methods, including specific recommendations for various parameters.[4][7][8]
The objective of bioanalytical method validation is to demonstrate that the analytical method is suitable for its intended purpose.[4][8][10] This involves a comprehensive evaluation of the method's performance, including its selectivity, accuracy, precision, and stability.
Key Bioanalytical Method Validation Parameters: A Comparative Overview
The following table summarizes the key validation parameters and their typical acceptance criteria as outlined in the harmonized ICH M10 guideline, which is now the standard for the FDA and EMA.
| Validation Parameter | Acceptance Criteria (ICH M10) | Importance in Bioanalysis |
| Selectivity | The method should be able to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. Response in blank samples should be ≤ 20% of the Lower Limit of Quantification (LLOQ) and ≤ 5% for the internal standard. | Ensures that the measured signal is solely from the analyte of interest, preventing over or underestimation of its concentration. |
| Calibration Curve | A calibration curve should be generated with a blank sample, a zero standard, and at least six non-zero standards covering the expected concentration range. The correlation coefficient (r) should be ≥ 0.99. The deviation of back-calculated concentrations from nominal concentrations should be within ±15% (±20% for LLOQ). | Establishes the relationship between the instrument response and the concentration of the analyte, allowing for the quantification of unknown samples. |
| Accuracy and Precision | The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ). This should be assessed at a minimum of four concentration levels (LLOQ, low, medium, and high QC). | Demonstrates the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision), ensuring the reliability of the data. |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent and reproducible. While no specific acceptance criteria are mandated, it should be optimized to ensure adequate sensitivity and precision. | Indicates the efficiency of the extraction process in isolating the analyte from the biological matrix. Consistent recovery is more important than high recovery. |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated to ensure it does not compromise the accuracy and precision of the method. The CV of the IS-normalized matrix factor should be ≤ 15%. | Biological matrices can suppress or enhance the ionization of the analyte, leading to inaccurate results. A suitable internal standard helps to compensate for these effects. |
| Stability | The stability of the analyte in the biological matrix must be demonstrated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. The mean concentration at each stability time point should be within ±15% of the nominal concentration. | Ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. |
Experimental Protocol: Quantification of Ornidazole in Human Plasma using LC-MS/MS with this compound
This section provides a detailed, representative experimental protocol for the determination of Ornidazole in human plasma using this compound as the internal standard. This protocol is based on established methodologies for Ornidazole and other small molecules in bioanalytical settings.
1. Materials and Reagents
-
Ornidazole reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
2. Preparation of Stock and Working Solutions
-
Ornidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ornidazole in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Ornidazole Working Solutions: Prepare serial dilutions of the Ornidazole stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components. For example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ornidazole: m/z 220.1 → 128.0
-
This compound: m/z 224.1 → 130.0
-
Visualizing the Workflow and Key Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow for bioanalytical method validation.
Caption: Comparison of Internal Standard Types.
Conclusion
Meeting the rigorous guidelines for bioanalytical method validation is paramount in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is a scientifically sound and regulatory-preferred approach to ensure the accuracy, precision, and reliability of bioanalytical data. By following a well-defined experimental protocol and adhering to the principles outlined in the ICH M10 guideline, researchers can confidently generate high-quality data to support regulatory submissions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Simultaneous determination of ornidazole and its main metabolites in human plasma by LC-MS/MS: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of Ornidazole Tablets Bioequivalence in Chinese Healthy Participants Under Fasted and Fed Conditions Using Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ornidazole and its main metabolites in biological fluids. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Precision in Bioanalysis: A Comparative Guide to Ornidazole Quantification Using Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacokinetic and bioequivalence studies, the precision of analytical methods is paramount. This guide provides a comparative overview of inter-day and intra-day precision for the quantification of Ornidazole, with a special focus on the advantages of using the stable isotope-labeled internal standard, Ornidazole-13C2,15N2. While specific experimental data for this compound is not publicly available, this guide draws upon established bioanalytical method validation guidelines and data from analogous internal standards to illustrate its expected superior performance.
The Critical Role of Precision in Bioanalytical Assays
Precision in a bioanalytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Two key measures of precision are:
-
Intra-day precision (within-run precision): Assesses the precision of the method within a single analytical run on the same day.
-
Inter-day precision (between-run precision): Evaluates the precision of the method across different analytical runs on different days.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for precision in bioanalytical method validation to ensure the reliability of study data.[1][2]
Comparative Precision of Internal Standards for Ornidazole Analysis
The choice of an internal standard is critical for achieving high precision in LC-MS/MS assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations. Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard for this purpose.[3][4]
The following table summarizes typical precision data for Ornidazole quantification using a conventional internal standard (Tinidazole) and the expected performance of a stable isotope-labeled internal standard like Ornidazole-d5, which serves as a proxy for this compound. It is generally accepted that 13C and 15N labeled standards can offer advantages over deuterated standards, such as reduced isotopic effects and chromatographic shifts.[5]
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Tinidazole (HPLC-UV) | 1000 | 1.03 | 1.02 - 3.70 | [6] |
| 2000 | 2.16 | 0.96 - 3.62 | [6] | |
| 10000 | 1.95 | 3.33 - 5.01 | [6] | |
| 20000 | 1.23 | 1.16 - 5.03 | [6] | |
| Ornidazole-d5 (LC-MS/MS) | LLOQ | < 20 (expected) | < 20 (expected) | General Guidance[2] |
| Low QC | < 15 (expected) | < 15 (expected) | General Guidance[1][2] | |
| Medium QC | < 15 (expected) | < 15 (expected) | General Guidance[1][2] | |
| High QC | < 15 (expected) | < 15 (expected) | General Guidance[1][2] | |
| This compound (LC-MS/MS) | LLOQ | < 20 (projected) | < 20 (projected) | Inferred from SIL-IS performance[4] |
| Low QC | < 15 (projected) | < 15 (projected) | Inferred from SIL-IS performance[4][7] | |
| Medium QC | < 15 (projected) | < 15 (projected) | Inferred from SIL-IS performance[4][7] | |
| High QC | < 15 (projected) | < 15 (projected) | Inferred from SIL-IS performance[4][7] |
LLOQ: Lower Limit of Quantification; QC: Quality Control
The projected superior precision of this compound stems from its identical chemical structure and physicochemical properties to the native analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing more accurate and precise quantification.[4]
Experimental Protocol for Precision Assessment
The following is a representative protocol for determining the inter-day and intra-day precision of an LC-MS/MS method for Ornidazole using this compound as an internal standard, based on established validation guidelines.
1. Preparation of Quality Control (QC) Samples:
-
Prepare four levels of QC samples in the relevant biological matrix (e.g., human plasma):
-
LLOQ: At the lower limit of quantification.
-
Low QC: Approximately 3 times the LLOQ.
-
Medium QC: In the mid-range of the calibration curve.
-
High QC: At approximately 75% of the upper limit of quantification (ULOQ).
-
2. Intra-day Precision Assessment:
-
On a single day, analyze a minimum of five replicates of each QC level (LLOQ, Low, Medium, High).
-
The analysis should be performed in a single analytical run.
-
Calculate the mean concentration, standard deviation, and %RSD for each QC level.
-
Acceptance Criteria: The %RSD should not exceed 15% for the Low, Medium, and High QC samples, and not exceed 20% for the LLOQ.[1][2]
3. Inter-day Precision Assessment:
-
Analyze the four levels of QC samples on at least three different days.
-
Each analytical run on each day should include a full calibration curve and the QC samples.
-
Calculate the mean concentration, standard deviation, and %RSD for each QC level across all runs.
-
Acceptance Criteria: The %RSD should not exceed 15% for the Low, Medium, and High QC samples, and not exceed 20% for the LLOQ.[1][2]
4. Sample Preparation (Example using Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add a fixed amount of this compound internal standard solution.
-
Vortex mix the samples.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix thoroughly and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
5. LC-MS/MS Conditions (Illustrative):
-
LC Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Ornidazole and this compound.
-
Visualizing the Precision Assessment Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining inter-day and intra-day precision.
Caption: Workflow for Inter-day and Intra-day Precision Assessment.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is projected to yield high levels of inter-day and intra-day precision in the bioanalysis of Ornidazole. This enhanced precision is crucial for the reliability and robustness of pharmacokinetic and bioequivalence studies. The experimental protocol and workflow outlined in this guide provide a framework for the validation of such high-performance analytical methods, ensuring compliance with regulatory standards and the generation of high-quality data.
References
A Comparative Guide to the Quantitative Analysis of Ornidazole: Accuracy and Linearity with a Labeled Standard
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of analytical methods for the quantification of Ornidazole (B1677491), with a focus on the impact of using a labeled internal standard on the accuracy and linearity of the results.
The Gold Standard: Isotope Dilution Mass Spectrometry with Labeled Internal Standards
The use of a stable isotope-labeled internal standard, such as d5-Ornidazole, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalytical quantification.[1][2] This approach offers the highest degree of accuracy and precision by minimizing the effects of sample matrix variability and inconsistencies in sample preparation and instrument response. The labeled standard behaves almost identically to the analyte (Ornidazole) during extraction and ionization, providing effective compensation for any losses or variations.[1]
Alternative Approaches: Unlabeled Standards and External Calibration
While highly effective, the synthesis of labeled standards can be costly and time-consuming. Consequently, alternative methods are often employed. These include the use of a structurally similar but unlabeled internal standard (e.g., Tinidazole, Metronidazole) or external calibration methods where no internal standard is used.[3][4] While these methods can provide acceptable results, they are more susceptible to variations in extraction efficiency and matrix effects, which can impact accuracy and precision.
Comparative Analysis of Accuracy and Linearity
The following tables summarize the performance characteristics of various analytical methods for Ornidazole quantification, highlighting the differences between methods employing labeled internal standards, unlabeled internal standards, and no internal standard.
| Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Relative Error or % Recovery) | Precision (% RSD) | Reference |
| LC-MS/MS | d5-Ornidazole (Labeled) | 0.030 - 10.0 µg/mL | Not explicitly stated, but method was linear | -5.4% to 1.2% | 1.5% - 10.2% | [1] |
| LC-MS/MS | d5-Ornidazole (Labeled) | 100 - 24000 ng/mL | Not explicitly stated, but met FDA/EMA criteria | Within ±15% | < 15.8% | [2][5] |
| HPLC-UV | Tinidazole | 50 ng - 12 µg/mL | 0.9997 | 0.69% - 3.6% (RME) | 0.36% - 3.52% | [3] |
| LC-MS/MS | Metronidazole | 3.0 - 250.0 ng/mL | Not explicitly stated, but method was linear | -1.31% to 1.88% | 3.34% - 6.98% | [4][6] |
| RP-HPLC | Mebendazole | 0.1 - 40 µg/mL | 0.9999 | Not explicitly stated | Not explicitly stated | [7] |
| UPLC-MS/MS | None (External Standard) | 10 - 100 ng/mL | ≥ 0.9994 | Within 100.08% | Within 0.33% | [8] |
| UV-Vis | None (External Standard) | 2 - 28 µg/mL | 0.999 | 95.54% (mean recovery) | < 2% | [9] |
| RP-HPLC | None (External Standard) | 50 - 300 µg/mL | 0.9996 | 100.34% (total recovery) | 0.1666% | [10] |
Experimental Protocols
Key Experiment: Quantification of Ornidazole in Human Plasma using LC-MS/MS with a Labeled Internal Standard[1]
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (stable isotopically labeled R-(+)-d5-ornidazole and S-(-)-d5-ornidazole).
-
Extract the Ornidazole enantiomers and internal standards from the plasma using ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for analysis.
2. Chromatographic Conditions:
-
Column: Chiral-AGP column (150mm × 4.0mm, 5µm).
-
Mobile Phase: Isocratic elution with 10mM ammonium (B1175870) acetate/acetic acid (100/0.01, v/v).
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Ornidazole enantiomers: m/z 220 → 128.
-
d5-Ornidazole enantiomers: m/z 225 → 128.
-
Alternative Experiment: Quantification of Ornidazole in Human Plasma using HPLC-UV with an Unlabeled Internal Standard[3]
1. Sample Preparation:
-
To 1 mL of plasma, add 0.1 mL of Tinidazole (internal standard, 200 ng/mL).
-
Perform liquid-liquid extraction with 7 mL of dichloromethane.
-
Centrifuge the mixture and transfer 6 mL of the organic layer to a new tube.
-
Evaporate the organic layer to dryness under a nitrogen stream.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: BDS hypersil C18 column (250 × 4.6 mm, 5 µ).
-
Mobile Phase: 0.05 M disodium (B8443419) hydrogen phosphate (B84403) (pH 4.8) and acetonitrile (B52724) (60:40 v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 313 nm.
-
Injection Volume: 100 µL.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the quantification of Ornidazole using a labeled internal standard with LC-MS/MS.
Caption: Workflow for Ornidazole quantification using a labeled internal standard.
Conclusion
The selection of an analytical method for Ornidazole quantification should be guided by the specific requirements of the study. For applications demanding the highest level of accuracy and reliability, such as regulated bioanalysis in clinical trials, the use of a stable isotope-labeled internal standard with LC-MS/MS is strongly recommended. For research and development or quality control purposes where the validation criteria may be less stringent, methods employing an unlabeled internal standard or even external calibration can provide a cost-effective and viable alternative, provided they are thoroughly validated to ensure they meet the required performance standards.
References
- 1. Enantioselective determination of ornidazole in human plasma by liquid chromatography-tandem mass spectrometry on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Validation of Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization Method for Quantitative Determination of Ornidazole in Solid Dispersion | Semantic Scholar [semanticscholar.org]
- 9. Analytical Method Development and Validation of Ornidazole in Bulk and Dosage Form [ijraset.com]
- 10. ijsra.net [ijsra.net]
A Comparative Guide to Protein Precipitation and Liquid-Liquid Extraction for Ornidazole Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Two Common Sample Preparation Techniques
In the bioanalysis of the antimicrobial agent Ornidazole, sample preparation is a critical step to ensure accurate and reliable quantification. The two most common techniques employed for the removal of interfering substances from biological matrices such as plasma and serum are protein precipitation (PPT) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs.
At a Glance: Performance Comparison
The choice between protein precipitation and liquid-liquid extraction for Ornidazole analysis hinges on a balance of speed, simplicity, recovery, and the desired level of sample cleanup. While PPT offers a rapid and straightforward workflow, LLE generally provides a cleaner extract, minimizing matrix effects and potentially enhancing analytical sensitivity.
| Performance Parameter | Protein Precipitation (Methanol/Acetonitrile) | Liquid-Liquid Extraction (Dichloromethane) |
| Recovery | >90%[1][2] | 97.08 - 99.29%[3] |
| Precision (%RSD) | Inter-day: 1.02 - 5.03%[2] Intra-day: 1.03 - 2.16%[2] | Inter-day: 0.37 - 3.52%[3] Intra-day: 0.36 - 3.31%[3] |
| Linearity (r²) | >0.999[4][5] | 0.9997[3] |
| Matrix Effect | Potential for higher matrix effects due to co-precipitation of endogenous components. | Generally lower matrix effects, providing a cleaner sample extract.[6] |
| Speed & Simplicity | Fast and simple, involving fewer steps. | More time-consuming and labor-intensive, involving multiple extraction and evaporation steps.[6] |
| Solvent Consumption | Lower solvent volume required. | Higher volume of organic solvent required.[3] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both protein precipitation and liquid-liquid extraction in the context of Ornidazole analysis.
Detailed Experimental Protocols
Below are representative experimental protocols for both protein precipitation and liquid-liquid extraction for the analysis of Ornidazole in human plasma or serum.
Protein Precipitation (PPT) Protocol[2][6][7]
This method utilizes a simple protein crash with an organic solvent, followed by centrifugation to separate the precipitated proteins.
-
Sample Preparation: To a 250 µL aliquot of serum or plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution (e.g., Tinidazole).
-
Precipitation: Add 250 µL of methanol (or acetonitrile) to the sample.
-
Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 8 minutes at 37°C.[2] In another study, centrifugation was performed at 11,000 x g for 5 minutes.[6]
-
Supernatant Collection: Carefully collect the supernatant.
-
Analysis: Inject an aliquot (e.g., 20 µL) of the supernatant directly into the HPLC or LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE) Protocol[1][3]
This method involves the extraction of Ornidazole from the aqueous biological matrix into an immiscible organic solvent.
-
Sample Preparation: In a stoppered test tube, take 1 mL of plasma.
-
Internal Standard Addition: Add 0.1 mL of an internal standard solution (e.g., Tinidazole, 200 ng/mL) and mix for 1 minute.[3]
-
Extraction: Add 7 mL of dichloromethane (B109758) to the tube and vortex-mix for 10 minutes.[3]
-
Phase Separation: Centrifuge the mixture for 5 minutes at 3000 rpm to separate the aqueous and organic layers.[3]
-
Organic Layer Collection: Carefully transfer 6 mL of the lower organic layer to a clean tube.[3]
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40-50 °C.[3]
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the HPLC system.
Conclusion
Both protein precipitation and liquid-liquid extraction are viable methods for the sample preparation of Ornidazole for bioanalysis.
-
Protein Precipitation is a rapid, simple, and high-throughput method that is well-suited for routine analysis where high sample throughput is a priority. However, it may be more susceptible to matrix effects.
-
Liquid-Liquid Extraction provides a cleaner sample extract, leading to potentially better sensitivity and reduced matrix effects.[6] This method is preferable when the highest level of accuracy and precision is required, although it is more time-consuming and labor-intensive.
The selection of the optimal method will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and the available analytical instrumentation. For methods requiring high sensitivity, such as LC-MS/MS, the cleaner extracts from LLE may be advantageous in reducing ion suppression or enhancement. Conversely, for routine HPLC-UV analysis, the speed and simplicity of PPT may be more than adequate.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ornidazole-13C2,15N2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the isotopically labeled compound Ornidazole-13C2,15N2, is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard and Disposal Summary
This compound is classified as harmful if swallowed and requires careful handling as hazardous waste.[1][2] Adherence to institutional and local regulations for hazardous chemical waste disposal is mandatory.
| Identifier | Classification | Disposal Recommendation |
| This compound | Acute Toxicity, Oral (Category 4)[1][2] | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize exposure and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is essential to be equipped with the appropriate PPE. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
This compound waste, including empty containers and contaminated materials (e.g., absorbent pads, pipette tips), must be segregated from non-hazardous waste.
-
Use a designated, properly labeled hazardous waste container. The container should be in good condition, compatible with the chemical, and have a secure lid.
3. Container Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., exclamation mark for acute toxicity).
-
Indicate the date when the waste was first added to the container.
4. Waste Collection:
-
For solid waste, carefully place it into the designated hazardous waste container.
-
For solutions, if permissible by your institution's waste management plan, you may be required to collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the solid hazardous waste container.[3]
5. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not pour this compound down the drain or dispose of it in the regular trash.[1][3] This is to prevent contamination of surface water and soil.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ornidazole-13C2,15N2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ornidazole-13C2,15N2, a crucial isotopically labeled compound in pharmaceutical research.
This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following PPE is required to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with dust or splashes.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) | Gloves must be inspected before use. The quality of the gloves should be chosen based on the specific workplace concentration and quantity of the hazardous substance.[1][3] |
| Body Protection | Impervious clothing, such as a lab coat or long-sleeved clothing | To prevent skin contact.[4][5] For large-scale operations or in case of a spill, fire/flame resistant clothing may be necessary.[1][2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | In case of inadequate ventilation, dust formation, or exceeded exposure limits, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1][3][4] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2]
-
Keep the container tightly closed to prevent contamination and exposure.[3][4]
-
The recommended storage temperature is typically room temperature, though some suppliers may recommend -20°C.[4][6] Always refer to the supplier's specific instructions.
Handling and Preparation
-
All handling should be conducted in a well-ventilated area.[1][2] The use of a chemical fume hood or local exhaust ventilation is strongly recommended, especially when handling the powder form.[3]
-
Do not eat, drink, or smoke in the handling area.[7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[3]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Environmental Precautions: Do not allow the substance to enter drains, surface water, or soil.[2][3][4] Prevent further leakage or spillage if it is safe to do so.[1][2]
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[3] If skin irritation persists, consult a physician.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[3] Seek medical attention if symptoms occur.[8] |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1][3] Call a poison center or doctor immediately.[7][9] |
| Spill | Use personal protective equipment.[3][4] Avoid dust formation.[1][2] Sweep up the spilled material and place it in a suitable, closed container for disposal.[5][8] Ensure adequate ventilation.[1][2][4] |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | ¹³C₂¹⁵N₂C₅H₁₀ClNO₃ |
| Molecular Weight | 223.60 g/mol [3] |
| Appearance | White to light yellow solid[5] |
| Melting Point | 84 - 86 °C[5] |
| Acute Toxicity (Oral) | LD50 = 1139 mg/kg (ATE)[3] |
Below is a logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. witega.de [witega.de]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. fishersci.nl [fishersci.nl]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. chemdmart.com [chemdmart.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
